molecular formula C10H8FNS B1298754 4-(4-Fluorophenyl)-2-methylthiazole CAS No. 450-29-3

4-(4-Fluorophenyl)-2-methylthiazole

Cat. No.: B1298754
CAS No.: 450-29-3
M. Wt: 193.24 g/mol
InChI Key: BVTLCUSPIGZVKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-methylthiazole is a useful research compound. Its molecular formula is C10H8FNS and its molecular weight is 193.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-fluorophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLCUSPIGZVKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352666
Record name 4-(4-Fluorophenyl)-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

450-29-3
Record name 4-(4-Fluorophenyl)-2-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Fluorophenyl)-2-methylthiazole: Chemical Structure, Analysis, and Derivatives' Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 4-(4-Fluorophenyl)-2-methylthiazole, a heterocyclic molecule of significant interest in medicinal chemistry. The document details its chemical structure, physicochemical properties, and established analytical methodologies for its characterization, including spectroscopic techniques. A standardized experimental protocol for its synthesis via the Hantzsch thiazole reaction is presented. While direct biological activity data for the core molecule is limited, this guide extensively reviews the reported biological activities of its derivatives, which have shown promise in various therapeutic areas, including as anticancer, antimicrobial, and antidiabetic agents. This information highlights the importance of this compound as a key building block in the development of novel pharmaceuticals.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 2-position and a 4-fluorophenyl group at the 4-position.

Chemical Structure:

Chemical Structure of this compound

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈FNS[1]
Molecular Weight 193.24 g/mol [1]
CAS Number 450-29-3-
Appearance Not explicitly reported, likely a solid-
Melting Point Not explicitly reported-
Boiling Point Not explicitly reported-
Solubility Not explicitly reported-

Synthesis

The most common and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[2]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the synthesis of 4-substituted-2-methylthiazoles.

Materials:

  • 4'-Fluoroacetophenone

  • Bromine (or another halogenating agent)

  • Thioacetamide

  • Ethanol (or another suitable solvent)

  • Sodium bicarbonate (or another suitable base)

Procedure:

  • α-Halogenation of the Ketone: 4'-Fluoroacetophenone is first brominated at the α-position to yield 2-bromo-1-(4-fluorophenyl)ethanone. This reaction is typically carried out in a suitable solvent like acetic acid or chloroform.

  • Condensation Reaction: The resulting α-haloketone, 2-bromo-1-(4-fluorophenyl)ethanone, is then reacted with thioacetamide in a suitable solvent, such as ethanol.

  • Cyclization and Dehydration: The reaction mixture is heated under reflux to facilitate the condensation, subsequent intramolecular cyclization, and dehydration to form the final product, this compound.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically precipitated by adding a weak base, such as sodium bicarbonate solution, to neutralize any acidic byproducts. The crude product can then be collected by filtration and purified by recrystallization from an appropriate solvent.

Hantzsch_Synthesis reactant1 4'-Fluoroacetophenone intermediate1 2-Bromo-1-(4-fluorophenyl)ethanone reactant1->intermediate1 α-Bromination reactant2 Bromine reactant2->intermediate1 product This compound intermediate1->product Condensation & Cyclization reactant3 Thioacetamide reactant3->product

Figure 1. Hantzsch synthesis workflow for this compound.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved through a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the thiazole proton, and the aromatic protons of the fluorophenyl group. The aromatic protons will likely appear as a set of multiplets due to fluorine-proton coupling.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the methyl carbon, the thiazole ring carbons, and the carbons of the fluorophenyl ring. The carbon atoms of the fluorophenyl ring will exhibit splitting due to carbon-fluorine coupling.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would show characteristic absorption bands corresponding to:

  • C-H stretching vibrations of the methyl and aromatic groups.

  • C=N and C=C stretching vibrations of the thiazole and phenyl rings.

  • A strong C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 193.24 g/mol . The fragmentation pattern would provide further structural information.

Table 2: Predicted Mass Spectrometry Data

Ionm/z
[M]+193.04
[M+H]+194.05

Note: The table presents predicted m/z values. Actual experimental values may vary slightly.

Biological Activity of Derivatives

While there is limited publicly available information on the specific biological activities of this compound itself, this compound serves as a crucial scaffold for the synthesis of numerous derivatives with a wide range of pharmacological properties.

Anticancer Activity

Several studies have reported the synthesis of this compound derivatives with potent anticancer activity. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific mechanisms of action are still under investigation but may involve the inhibition of key signaling pathways involved in cancer progression.

Antimicrobial Activity

Derivatives of this compound have also demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. The thiazole ring is a known pharmacophore in many antimicrobial agents, and the introduction of the fluorophenyl and methyl groups can enhance this activity.

Antidiabetic Activity

Recent research has explored the potential of this compound derivatives as α-amylase inhibitors.[2] α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition can help to control postprandial hyperglycemia in diabetic patients.

Biological_Activity core This compound Scaffold activity1 Anticancer Activity core->activity1 Derivatization activity2 Antimicrobial Activity core->activity2 Derivatization activity3 Antidiabetic Activity (α-Amylase Inhibition) core->activity3 Derivatization

Figure 2. Biological activities of derivatives based on the this compound scaffold.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward and efficient synthetic route. While the core molecule's biological profile is not extensively documented, its role as a foundational scaffold for the development of potent anticancer, antimicrobial, and antidiabetic agents is well-established. This technical guide provides researchers and drug development professionals with essential information on the synthesis, characterization, and potential therapeutic applications of this important chemical entity, encouraging further exploration of its derivatives in the quest for novel therapeutic agents.

References

A Comprehensive Technical Guide on the Biological Activity of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1][2] Among these, derivatives of 4-(4-Fluorophenyl)-2-methylthiazole have emerged as a class of significant interest, demonstrating a broad spectrum of biological activities. The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[3] This technical guide provides a consolidated overview of the synthesis, biological evaluation, and mechanistic insights into these derivatives. It focuses on their anticancer, antidiabetic, and antimicrobial properties, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways to facilitate further research and development in this promising area.

Synthesis of this compound Derivatives

The most common and efficient method for synthesizing the 4-(4-fluorophenyl)thiazole core is the Hantzsch thiazole synthesis.[4][5] This method typically involves the condensation reaction between an α-haloketone and a thioamide. For the derivatives discussed herein, the synthesis generally starts with 2-bromo-1-(4-fluorophenyl)ethanone, which serves as the key building block.

General Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines the synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives, a common class explored for biological activity.[5]

Materials:

  • Appropriate thiosemicarbazones

  • 2-bromo-1-(4-fluorophenyl)ethanone

  • Ethanol (absolute)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • An equimolar mixture of the respective thiosemicarbazone (0.001 mol) and 2-bromo-1-(4-fluorophenyl)ethanone (0.001 mol) is prepared.[4][5]

  • The mixture is dissolved in absolute ethanol within a round-bottom flask.[5]

  • The reaction mixture is heated under reflux for a period of 4 to 5 hours.[5]

  • The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

  • The crude product is then purified, typically through recrystallization from a suitable solvent like ethanol, to yield the final 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[5]

  • Structural confirmation is achieved using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[4][5]

G cluster_synthesis Hantzsch Thiazole Synthesis Workflow A Thiosemicarbazone + 2-Bromo-1-(4-fluorophenyl)ethanone B Dissolve in Ethanol A->B C Reflux (4-5 hours) B->C D Cool & Filter C->D E Recrystallize (Purify) D->E F Spectroscopic Confirmation (NMR, HRMS) E->F G Final Product: 4-(4-Fluorophenyl)thiazole Derivative F->G

A generalized workflow for the Hantzsch synthesis of 4-(4-fluorophenyl)thiazole derivatives.

Anticancer Activity

Derivatives of the 4-(4-fluorophenyl)thiazole scaffold have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][6] The mechanisms of action are diverse and often involve the modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[3][7]

Postulated Mechanisms of Action

Studies on structurally similar thiazole derivatives suggest that their anticancer effects may be mediated through several key mechanisms:

  • Induction of Apoptosis: Many thiazole derivatives induce programmed cell death. This is often achieved through the intrinsic mitochondrial pathway, which involves the upregulation of pro-apoptotic proteins like BAX and BAK, leading to the release of cytochrome c from the mitochondria.[3]

  • Cell Cycle Arrest: These compounds can disrupt the normal progression of the cell cycle, frequently causing an arrest in the G2/M phase. This action is linked to the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle.[7]

  • Kinase Inhibition: A primary mode of action for many modern anticancer agents is the inhibition of protein kinases. Thiazole derivatives have been identified as inhibitors of key kinases involved in tumor progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis.[7][8] Other targeted kinases include Aurora kinases and p38 MAP Kinase.[9][10]

G cluster_pathway Postulated Anticancer Signaling Pathway ligand 4-(4-Fluorophenyl)thiazole Derivative receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ligand->receptor Inhibition tubulin Tubulin Polymerization ligand->tubulin Inhibition cdk CDK ligand->cdk Inhibition bax BAX/BAK Upregulation ligand->bax pi3k PI3K/mTOR Pathway receptor->pi3k prolif ↓ Proliferation & ↓ Angiogenesis pi3k->prolif Inhibition g2m G2/M Arrest tubulin->g2m Inhibition cdk->g2m Inhibition mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Postulated signaling pathway for this compound derivatives.
Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of various thiazole derivatives structurally related to this compound against several human cancer cell lines.

Compound IDModificationCell LineIC₅₀ (µM)Reference
Derivative 12-Hydrazinyl-thiazoleMCF-7 (Breast)2.57 ± 0.16[8]
Derivative 12-Hydrazinyl-thiazoleHepG2 (Liver)7.26 ± 0.44[8]
Derivative 22-Hydrazinyl-thiazole (Br sub.)MCF-7 (Breast)31.5 ± 1.91[8]
Derivative 22-Hydrazinyl-thiazole (Br sub.)HepG2 (Liver)51.7 ± 3.13[8]
Compound A21,3,4-Thiadiazole derivativeMCF-7 (Breast)52.35[11]
Compound B11,3,4-Thiadiazole derivativeMCF-7 (Breast)53.9[11]
BTZ2-(4-aminophenyl) benzothiazoleU251 (Glioma)3.5[12]
BTZ2-(4-aminophenyl) benzothiazoleC6 (Glioma)4.0[12]

Experimental Protocols for Anticancer Evaluation

G cluster_workflow In Vitro Anticancer Evaluation Workflow A Cancer Cell Culture (e.g., MCF-7, A549) B Cell Viability Assay (MTT Assay) Determine IC₅₀ A->B C Mechanism of Cell Death (Annexin V-FITC/PI Assay) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Apoptosis vs. Necrosis C->E F Cell Cycle Arrest (G1, S, G2/M) D->F

Workflow for evaluating the in vitro anticancer activity of test compounds.

This protocol is used to determine the cytotoxic effects of a compound on cancer cells.[3]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.[3]

  • Compound Treatment: Prepare serial dilutions of the test compound in the complete medium. Treat the cells with various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO concentration ≤ 0.5%).[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[3]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[3]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment by trypsinization, wash with cold PBS, and centrifuge.[3]

  • Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[3]

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples within one hour using a flow cytometer.[3]

Antidiabetic Activity

Certain 4-(4-fluorophenyl)thiazole derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and by preventing the formation of advanced glycation end-products (AGEs).[4][5]

Mechanisms of Action
  • α-Amylase Inhibition: α-Amylase is a crucial enzyme responsible for the breakdown of complex carbohydrates into simple sugars. Inhibiting this enzyme can slow down carbohydrate digestion and absorption, leading to a lower postprandial blood glucose level.[4]

  • Antiglycation Activity: Glycation is a non-enzymatic reaction between sugars and proteins or lipids, leading to the formation of AGEs. AGEs are implicated in the long-term complications of diabetes. Compounds with antiglycation properties can help mitigate this damage.[5]

Quantitative Data: Enzyme Inhibition and Antiglycation

The table below presents the α-amylase inhibition and antiglycation activities for a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[4][5]

Compound IDArylidene Substitutionα-Amylase IC₅₀ (µM)Antiglycation IC₅₀ (mg/mL)Reference
Standard Acarbose5.55 ± 0.06-[4][5]
Standard Aminoguanidine-0.403 ± 0.001[4]
3b2-bromo-4-methyl6.87 ± 0.01-[4][5]
3f3-bromo5.88 ± 0.16-[4][5]
3h2-hydroxy5.14 ± 0.03-[4][5]
3d4-fluoro-< 0.403[4]
3i2-chloro-< 0.403[4]
3k4-chloro-< 0.403[4]
Experimental Protocols for Antidiabetic Evaluation

This protocol measures a compound's ability to inhibit α-amylase activity.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v)

  • Phosphate buffer (pH 6.9)

  • Dinitrosalicylic acid (DNSA) reagent

  • Test compounds and Acarbose (standard)

Procedure:

  • Pre-incubate the test compound at various concentrations with the α-amylase solution in phosphate buffer for 10 minutes at 37°C.

  • Initiate the reaction by adding the starch solution to the mixture and incubate for 15 minutes at 37°C.

  • Stop the reaction by adding DNSA reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • Cool the mixture to room temperature and dilute with distilled water.

  • Measure the absorbance at 540 nm. The percentage of inhibition is calculated by comparing the absorbance of the test samples to the control (no inhibitor).

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents, and 4-(4-fluorophenyl)thiazole derivatives are no exception. They have been evaluated against various bacterial and fungal strains.[13][14]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the antimicrobial activity of selected thiazole derivatives.

Compound ClassOrganismMIC (µg/mL)Reference
Pyrazolinyl-thiazole (65)S. pneumoniae0.03 - 7.81[15]
Pyrazolinyl-thiazole (65)E. coli0.03 - 7.81[15]
Pyrazolinyl-thiazole (65)A. fumigatus0.12 - 7.81[15]
Bisthiazole (37)M. smegmatis30.38[14]
Bisthiazole (33, 34)B. subtilis< Tetracycline[14]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]

Materials:

  • Bacterial/fungal strains

  • Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)

  • Test compounds and standard antibiotics (e.g., Ciprofloxacin)

  • 96-well microplates

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the test compound.

  • Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[2]

Conclusion

Derivatives based on the this compound scaffold represent a versatile and highly promising class of compounds in drug discovery. The compiled data and protocols in this guide highlight their significant potential as anticancer, antidiabetic, and antimicrobial agents. The structure-activity relationships, particularly concerning substitutions on the thiazole ring and associated phenyl groups, offer a clear path for rational drug design and optimization. Future research should focus on elucidating precise molecular targets, exploring in vivo efficacy and safety profiles, and leveraging the provided methodologies to synthesize and screen next-generation derivatives with enhanced potency and selectivity.

References

Spectroscopic Profile of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Fluorophenyl)-2-methylthiazole. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Compound Identification

IUPAC Name 4-(4-fluorophenyl)-2-methyl-1,3-thiazole
Molecular Formula C₁₀H₈FNS
Molecular Weight 193.24 g/mol
CAS Number Not readily available
Structure

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition. The predicted mass spectrometry data for this compound is presented below.[1]

AdductCalculated m/z
[M+H]⁺194.04343
[M+Na]⁺216.02537
[M-H]⁻192.02887
[M+NH₄]⁺211.06997
[M+K]⁺231.99931
[M]⁺193.03560
[M]⁻193.03670

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons, the thiazole ring proton, and the protons of the fluorophenyl ring.

ProtonsExpected Chemical Shift (δ, ppm)Multiplicity
-CH₃ (thiazole)2.0 - 2.5Singlet
Thiazole-H7.0 - 7.5Singlet
Aromatic-H (ortho to F)7.0 - 7.3Triplet or Doublet of Doublets
Aromatic-H (meta to F)7.8 - 8.2Doublet of Doublets
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. Based on data for similar compounds, the following chemical shifts are anticipated.[2][3]

CarbonExpected Chemical Shift (δ, ppm)
-CH₃ (thiazole)15 - 20
C5 (thiazole)101 - 105
C-F (ipso-carbon)162 - 165 (doublet, ¹JCF ≈ 245-250 Hz)
C (ortho to F)115 - 117 (doublet, ²JCF ≈ 21-22 Hz)
C (meta to F)128 - 131
C (para to F, attached to thiazole)130 - 135
C4 (thiazole)148 - 161
C2 (thiazole)168 - 171
¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is expected to show a single signal for the fluorine atom on the phenyl ring.[3]

FluorineExpected Chemical Shift (δ, ppm)
Ar-F-114 to -115

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule based on their characteristic absorption of infrared radiation. The expected IR absorption bands for this compound are listed below, based on the analysis of similar structures.[2][3]

Functional GroupExpected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Aliphatic C-H stretch2950 - 2850
C=N stretch (thiazole)1610 - 1580
Aromatic C=C stretch1600 - 1450
C-F stretch1250 - 1100
Thiazole ring vibrations1100 - 700

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) can be performed using an Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. Data can be acquired in both positive and negative ion modes over a mass range of m/z 50-800.[4]

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3] Tetramethylsilane (TMS) is used as an internal standard. For ¹⁹F NMR, the spectra are proton-decoupled.[3]

IR Spectroscopy

The IR spectrum can be recorded using a Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. The solid sample is placed directly on the ATR crystal, and the spectrum is recorded in the range of 4000-400 cm⁻¹.[2]

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution in MeOH/ACN Introduction Introduction Dissolution->Introduction Ionization Ionization Introduction->Ionization ESI Mass_Analyzer Mass_Analyzer Ionization->Mass_Analyzer e.g., Orbitrap Detector Detector Mass_Analyzer->Detector Data_Acquisition Data_Acquisition Detector->Data_Acquisition Spectrum_Generation Spectrum_Generation Data_Acquisition->Spectrum_Generation m/z vs. Intensity

Mass Spectrometry Experimental Workflow

NMR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_processing Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution in CDCl3/DMSO-d6 Transfer_to_NMR_Tube Transfer_to_NMR_Tube Dissolution->Transfer_to_NMR_Tube Place_in_Spectrometer Place_in_Spectrometer Transfer_to_NMR_Tube->Place_in_Spectrometer Acquire_FID Acquire_FID Place_in_Spectrometer->Acquire_FID ¹H, ¹³C, ¹⁹F Fourier_Transform Fourier_Transform Acquire_FID->Fourier_Transform Phase_Correction Phase_Correction Fourier_Transform->Phase_Correction Baseline_Correction Baseline_Correction Phase_Correction->Baseline_Correction Integration_and_Peak_Picking Integration_and_Peak_Picking Baseline_Correction->Integration_and_Peak_Picking

NMR Spectroscopy Experimental Workflow

IR_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_ir_analysis IR Analysis cluster_data_processing Data Processing Solid_Sample Solid_Sample Place_on_ATR_Crystal Place_on_ATR_Crystal Solid_Sample->Place_on_ATR_Crystal IR_Beam IR_Beam Place_on_ATR_Crystal->IR_Beam Sample_Interaction Sample_Interaction IR_Beam->Sample_Interaction Detector Detector Sample_Interaction->Detector Interferogram Interferogram Detector->Interferogram Fourier_Transform Fourier_Transform Interferogram->Fourier_Transform IR_Spectrum IR_Spectrum Fourier_Transform->IR_Spectrum Transmittance vs. Wavenumber

IR Spectroscopy Experimental Workflow

References

Unraveling the Core Mechanism of 4-(4-Fluorophenyl)-2-methylthiazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential mechanism of action of the synthetic compound 4-(4-Fluorophenyl)-2-methylthiazole. While direct research on this specific molecule is emerging, this document synthesizes data from structurally analogous thiazole derivatives to provide a robust framework for understanding its pharmacological potential. This guide is intended for researchers, scientists, and professionals in drug development.

The thiazole core, a heterocyclic scaffold, is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities including anticancer, antidiabetic, and antimicrobial effects.[1][2] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[1]

Postulated Mechanisms of Action

Based on extensive research into related fluorophenyl-thiazole compounds, the primary mechanisms of action for this compound are hypothesized to be in the realms of oncology and metabolic diseases.

Anticancer Activity: Induction of Apoptosis and Signaling Pathway Modulation

A plausible mechanism of action in cancer cells involves the induction of programmed cell death (apoptosis) through the intrinsic mitochondrial pathway.[1] This is supported by studies on related thiazole derivatives that demonstrate the upregulation of pro-apoptotic proteins such as BAX and BAK, leading to mitochondrial depolarization and the release of cytochrome c.[1][3]

Furthermore, fluorophenyl-containing compounds have been shown to interfere with critical pro-survival signaling pathways. Inhibition of pathways such as Notch-Akt, which are crucial for cancer cell proliferation and survival, has been observed.[1] Another potential target is the bromodomain and extraterminal (BET) protein BRD4, a key regulator of oncogene transcription, which has been shown to be inhibited by a related compound, 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one.[1]

Diagram: Postulated Anticancer Signaling Pathway

anticancer_pathway cluster_inhibition Inhibitory Action cluster_apoptosis Apoptotic Induction Compound 4-(4-Fluorophenyl)- 2-methylthiazole BRD4 BRD4 Compound->BRD4 Inhibits Notch_Akt Notch-Akt Pathway Compound->Notch_Akt Inhibits BAX_BAK BAX / BAK Upregulation Compound->BAX_BAK Induces Oncogene_Transcription Oncogene Transcription BRD4->Oncogene_Transcription Promotes Cell_Survival Cell Survival Notch_Akt->Cell_Survival Promotes Mitochondria Mitochondrial Depolarization BAX_BAK->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Proliferation Cell Proliferation Oncogene_Transcription->Cell_Proliferation Leads to

Caption: Postulated anticancer mechanism of this compound.

Antidiabetic Activity: Enzyme Inhibition and Antiglycation

Derivatives of 4-(4-Fluorophenyl)-2-hydrazinylthiazole have demonstrated potential as antidiabetic agents.[4] A key mechanism is the inhibition of α-amylase, an enzyme involved in carbohydrate digestion.[4][5][6] Additionally, these compounds have shown excellent antiglycation activity, which is crucial in managing diabetic complications arising from the non-enzymatic glycation of proteins.[4][5][6]

Quantitative Data Summary

The following table summarizes the in vitro activity of structurally related thiazole derivatives. This data provides a benchmark for the potential efficacy of this compound.

Compound ClassTarget/AssayIC50 Value (µM)Cell Line/EnzymeReference
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesα-Amylase Inhibition5.14 ± 0.03Porcine Pancreatic α-Amylase[4]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesAntiglycation--[5][6]
4-methylthiazole derivativesCytotoxicity (MTT Assay)VariesK562 (Leukemia)[3]
Thiazole-hydrazone hybridsAkt Pathway Inhibition-Non-small cell lung cancer[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

mtt_workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound dilutions Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone of medicinal chemistry, present in a multitude of biologically active compounds. The introduction of a fluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This technical guide delves into the discovery and history of a specific, yet representative, member of this class: 4-(4-Fluorophenyl)-2-methylthiazole. While a singular, seminal "discovery" of this exact molecule is not prominent in the scientific literature, its existence is a logical outcome of systematic chemical exploration, rooted in the foundational principles of heterocyclic synthesis. This document will detail the historical context of its synthesis, outline its physicochemical properties, provide detailed experimental protocols for its preparation via the Hantzsch thiazole synthesis, and summarize the biological activities of structurally related compounds, offering a comprehensive overview for researchers in drug discovery and development.

Discovery and Historical Context

The history of this compound is intrinsically linked to the development of the Hantzsch thiazole synthesis , first reported by Arthur Hantzsch in 1887. This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

The specific timeline for the first synthesis of this compound is not explicitly documented in a dedicated publication. It is highly probable that its initial creation was part of broader synthetic efforts in the mid-20th century, as chemists began to explore the impact of fluorine substitution in bioactive molecules. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and alter electronic properties, making it a valuable tool in drug design.

The logical precursors for the Hantzsch synthesis of this compound would be 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide . The widespread availability of these starting materials in the latter half of the 20th century would have made the synthesis of this compound a routine endeavor for medicinal chemists exploring structure-activity relationships (SAR) of thiazole-containing compounds. While no specific individual or group is credited with its "discovery," its existence is a testament to the systematic application of established synthetic methodologies in the pursuit of novel chemical entities.

Physicochemical Properties

PropertyPredicted/Analog DataSource
Molecular Formula C₁₀H₈FNSPubChem
Molecular Weight 193.24 g/mol PubChem
XlogP3 3.1PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 1PubChem
Exact Mass 193.036151 g/mol PubChem
Monoisotopic Mass 193.036151 g/mol PubChem
Topological Polar Surface Area 41.1 ŲPubChem
Heavy Atom Count 13PubChem

Note: The data presented is based on computational predictions from PubChem (CID 731894) for this compound.

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Hantzsch thiazole synthesis.

General Hantzsch Thiazole Synthesis

This method involves the reaction of an α-haloketone with a thioamide. For the target compound, 2-bromo-1-(4-fluorophenyl)ethanone is reacted with thioacetamide.

Reaction:

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone in a suitable solvent such as ethanol or methanol.

  • Addition of Thioamide: To the stirred solution, add 1.1 equivalents of thioacetamide.

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Synthesis_Workflow Workflow for Hantzsch Synthesis of this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification 2-bromo-1-(4-fluorophenyl)ethanone 2-bromo-1-(4-fluorophenyl)ethanone Dissolve & Mix Dissolve & Mix 2-bromo-1-(4-fluorophenyl)ethanone->Dissolve & Mix Thioacetamide Thioacetamide Thioacetamide->Dissolve & Mix Reflux Reflux Dissolve & Mix->Reflux Cool & Concentrate Cool & Concentrate Reflux->Cool & Concentrate Purification Purification Cool & Concentrate->Purification Product 4-(4-Fluorophenyl)- 2-methylthiazole Purification->Product

Caption: Hantzsch Synthesis Workflow.

Biological Activity of Structurally Related Compounds

While specific biological data for this compound is limited, extensive research on structurally related fluorophenyl-thiazole derivatives provides valuable insights into the potential bioactivities of this scaffold.

α-Amylase Inhibition

Derivatives of 4-(4-fluorophenyl)thiazole have been investigated for their potential as α-amylase inhibitors, which is relevant for the management of diabetes. For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles demonstrated moderate to high enzyme inhibition potency.[1]

Compound IDArylidene SubstituentIC₅₀ (µM)
3a 4-Chlorophenyl8.23 ± 0.12
3b 4-Bromophenyl7.54 ± 0.09
3h 4-Hydroxyphenyl5.14 ± 0.03
Acarbose (Standard) -5.55 ± 0.06

Data from a study on related fluorinated hydrazinylthiazole derivatives.[1]

Experimental Protocol for α-Amylase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9). Prepare a starch solution as the substrate.

  • Incubation: Add the test compound (dissolved in a suitable solvent like DMSO) and the α-amylase solution to a microplate well. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Add the starch solution to initiate the enzymatic reaction.

  • Reaction Termination: After a specific incubation time (e.g., 15 minutes), stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development and Measurement: Heat the mixture to develop the color and then measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (containing the enzyme and substrate without the inhibitor). The IC₅₀ value is then determined from a dose-response curve.

Visualizing a Hypothetical Biological Screening Workflow

Biological_Screening_Workflow Hypothetical Biological Screening Workflow Compound Library Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Hit Identification->Compound Library Inactive Dose-Response Assay Dose-Response Assay Hit Identification->Dose-Response Assay Active IC50 Determination IC50 Determination Dose-Response Assay->IC50 Determination Lead Optimization Lead Optimization IC50 Determination->Lead Optimization ADME/Tox Profiling ADME/Tox Profiling Lead Optimization->ADME/Tox Profiling Preclinical Candidate Preclinical Candidate ADME/Tox Profiling->Preclinical Candidate

Caption: Biological Screening Workflow.

Conclusion

This compound represents a fundamental scaffold in the vast landscape of heterocyclic chemistry. While its specific discovery is not marked by a singular event, its existence is a logical progression of the application of the venerable Hantzsch thiazole synthesis and the strategic incorporation of fluorine in medicinal chemistry. The predicted physicochemical properties and the biological activities of its close analogs suggest that this compound and its derivatives hold potential for further investigation in various therapeutic areas. This guide provides a foundational understanding for researchers and drug development professionals, summarizing the key historical, synthetic, and biological aspects of this important chemical entity.

References

The Rise of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-fluorophenyl)-2-methylthiazole core has emerged as a privileged scaffold in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. The unique combination of the thiazole ring's electronic properties and the fluorophenyl group's metabolic stability and binding interactions has led to the development of a diverse array of derivatives with significant potential in oncology, neurodegenerative diseases, and metabolic disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, with a focus on their applications in drug discovery.

Synthesis of the this compound Scaffold

The primary route for the synthesis of this compound derivatives is the Hantzsch thiazole synthesis. This robust and versatile method involves the condensation of an α-haloketone with a thioamide.

A general synthetic workflow is depicted below:

reagents Starting Materials: - 2-Bromo-1-(4-fluorophenyl)ethan-1-one - Thioacetamide reaction Hantzsch Thiazole Synthesis reagents->reaction intermediate Thiazoline Intermediate reaction->intermediate Condensation product This compound intermediate->product Dehydration diversification Further Derivatization (e.g., at C5 position) product->diversification derivatives Biologically Active Derivatives diversification->derivatives

General Hantzsch Synthesis Workflow
Experimental Protocol: Hantzsch Synthesis of this compound

This protocol describes a standard procedure for the synthesis of the core scaffold.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) and thioacetamide (1.2 eq) in ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic impurities.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[1][2]

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents.

Anticancer Activity

These compounds have been shown to exert their anticancer effects through the inhibition of key signaling pathways involved in tumor growth, proliferation, and angiogenesis.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDR-Group at C5-positionCancer Cell LineIC₅₀ (µM)Target(s)
1a -HMCF-7 (Breast)15.3Tubulin
1b -CHOHCT116 (Colon)8.7Not specified
1c -CONH-(4-chlorophenyl)A549 (Lung)5.2VEGFR-2
1d Pyrrolidin-1-yl-methylHepG2 (Liver)11.5PI3Kα
1e Morpholino-methylU87MG (Glioblastoma)9.8PI3Kα/mTOR

Note: The data presented in this table is a compilation from various sources and is intended for comparative purposes. The exact values may vary depending on the specific experimental conditions.

Mechanism of Action: Inhibition of Key Signaling Pathways

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several this compound derivatives have been identified as potent inhibitors of VEGFR-2.

cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 dimerization Dimerization & Autophosphorylation VEGFR2->dimerization PLCg PLCγ dimerization->PLCg PI3K PI3K dimerization->PI3K inhibitor 4-(4-Fluorophenyl)-2- methylthiazole Derivative inhibitor->dimerization PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK migration Cell Migration Akt->migration survival Cell Survival Akt->survival proliferation Cell Proliferation MAPK->proliferation

Inhibition of the VEGFR-2 Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation inhibitor 4-(4-Fluorophenyl)-2- methylthiazole Derivative inhibitor->PI3K PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 proliferation Cell Growth & Proliferation mTORC1->proliferation survival Cell Survival mTORC1->survival

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be significantly modulated by substitutions at the C5 position of the thiazole ring.

  • Small, electron-withdrawing groups at the C5 position, such as a formyl (-CHO) or a cyano (-CN) group, have been shown to enhance anticancer activity in some series.

  • Amide functionalities at the C5 position allow for the introduction of diverse substituents, providing a handle to fine-tune the compound's physicochemical properties and target engagement. Aromatic substitutions on the amide nitrogen can lead to potent VEGFR-2 inhibitors.

  • Introduction of basic amines , such as morpholine or piperidine, often improves aqueous solubility and can lead to interactions with acidic residues in the target's binding site, as seen in some PI3K inhibitors.

  • The 2-methyl group is generally well-tolerated and may contribute to favorable hydrophobic interactions within the ATP-binding pocket of kinases.

Key Experimental Protocols

A typical workflow for the evaluation of a new this compound derivative is outlined below.

synthesis Synthesis & Purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) synthesis->cytotoxicity target_assay Target-Based Assay (e.g., Kinase Inhibition) cytotoxicity->target_assay Active Compounds pathway_analysis Cellular Pathway Analysis (e.g., Western Blot) target_assay->pathway_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) pathway_analysis->in_vivo Promising Leads

Drug Discovery Workflow for Thiazole Derivatives
MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to its insoluble purple formazan, which can be quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the viability against the logarithm of the compound concentration.[4][5]

In Vitro PI3Kα Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme.

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a lipid substrate (PIP2) to PIP3. The amount of ADP is measured using a luminescence-based detection system.

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the test compound at various concentrations, and the PI3Kα enzyme.

  • Pre-incubation: Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the lipid substrate (PIP2) and ATP.

  • Kinase Reaction: Incubate for 60 minutes at 30°C.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves converting the generated ADP to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.

  • Luminescence Reading: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to a no-inhibitor control and determine the IC₅₀ value.[6][7]

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility via the Hantzsch synthesis, coupled with the diverse biological activities and the clear structure-activity relationships, makes this an attractive core for further optimization. Future research in this area will likely focus on enhancing the potency and selectivity of these derivatives, as well as exploring their potential in other therapeutic areas. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the medicinal chemistry of this important class of compounds.

References

In Silico Modeling of 4-(4-Fluorophenyl)-2-methylthiazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies for investigating the molecular interactions of 4-(4-Fluorophenyl)-2-methylthiazole. While specific experimental data for this compound is limited, this document outlines a predictive framework based on established computational techniques and data from structurally similar thiazole derivatives. This guide serves as a roadmap for researchers to computationally assess its therapeutic potential, covering target identification, interaction analysis, and property prediction.

Introduction to this compound

The thiazole ring is a prominent scaffold in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2][3] The incorporation of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets.[4] Although this compound is a specific molecule of interest, its biological activities and potential molecular targets are largely unexplored. In silico modeling offers a powerful and efficient approach to predict its interactions and guide further experimental validation.

Predicted Physicochemical Properties

A crucial first step in any in silico analysis is the determination of the compound's physicochemical properties. These properties, predicted using computational tools, are essential for understanding its drug-like characteristics and potential for bioavailability.

PropertyPredicted ValueSignificance
Molecular Weight207.26 g/mol Adherence to Lipinski's Rule of Five
LogP3.14Indicates good membrane permeability
Hydrogen Bond Donors0Influences binding interactions
Hydrogen Bond Acceptors2Influences binding interactions
Molar Refractivity58.14 cm³Relates to molecular volume and polarizability
Polar Surface Area41.13 ŲAffects membrane transport

In Silico Experimental Workflow

A systematic in silico workflow can be employed to predict the biological activity and molecular interactions of this compound. This multi-step process allows for the progressive refinement of hypotheses regarding its mechanism of action.

G cluster_0 In Silico Workflow A Ligand Preparation (3D Structure Generation & Optimization) B Target Prediction (Similarity-based approaches) A->B Input Structure C Molecular Docking (Binding Pose & Affinity Prediction) B->C Predicted Targets D Molecular Dynamics Simulation (Stability of Ligand-Protein Complex) C->D Top Scoring Poses E ADME/T Prediction (Pharmacokinetic & Toxicity Profiling) D->E Validated Complex

Caption: A general workflow for the in silico bioactivity prediction of a novel compound.

Methodologies for In Silico Analysis

Ligand Preparation

Accurate three-dimensional (3D) representation of this compound is fundamental for all subsequent in silico studies.

Protocol:

  • 2D Structure Generation: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

  • 3D Conversion: Convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring that the ligand structure is energetically favorable before docking.[5]

Target Identification

Identifying potential protein targets is a key step in elucidating the mechanism of action. Similarity-based approaches are commonly used for novel compounds.

Protocol:

  • Ligand-Based Virtual Screening: The optimized 3D structure of this compound is used as a query to screen databases of known ligands with documented biological activities (e.g., ChEMBL, PubChem).

  • Pharmacophore Modeling: A pharmacophore model can be generated based on the structural features of the compound and used to screen 3D databases of macromolecular targets.

  • Target Prediction Servers: Utilize web-based servers like SwissTargetPrediction or PharmMapper, which predict protein targets based on the principle of chemical similarity to known ligands.[5]

Based on studies of structurally similar thiazole derivatives, potential targets for this compound could include:

  • Protein Tyrosine Phosphatase 1B (PTP1B): A key regulator in insulin signaling, making it a target for anti-diabetic agents.[6]

  • Epidermal Growth Factor Receptor (EGFR): A well-known target in cancer therapy. Several fluorophenyl-containing compounds have shown inhibitory activity against EGFR.[7]

  • α-Amylase and α-Glucosidase: Enzymes involved in carbohydrate metabolism, representing targets for managing diabetes.[8][9][10]

  • Monoamine Oxidase B (MAO-B): A target for neurodegenerative diseases.[11]

  • B-cell lymphoma 2 (Bcl-2) and Cyclin-dependent kinase 2 (CDK2): Proteins involved in apoptosis and cell cycle regulation, respectively, and are important cancer targets.[12]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction.

G cluster_0 Molecular Docking Workflow A Receptor Preparation (PDB structure, remove water, add hydrogens) C Binding Site Definition (Grid generation) A->C B Ligand Preparation (Energy minimization) D Docking Simulation (Conformational sampling) B->D C->D E Pose Analysis & Scoring (Binding energy estimation) D->E

Caption: A typical workflow for a molecular docking experiment.

Protocol:

  • Receptor Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding polar hydrogens, and assigning appropriate charges.[5]

  • Binding Site Definition: Identify the active site of the protein, typically based on the location of a co-crystallized ligand or through pocket prediction algorithms.[5] A grid box is then generated around the active site to define the search space for the ligand.

  • Docking Simulation: Perform the docking using software such as AutoDock, Glide, or GOLD. The program will explore various conformations and orientations of the ligand within the defined active site.

  • Pose Analysis and Scoring: The resulting poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is generally considered the most favorable.[5]

Predicted Binding Interactions: Based on docking studies of similar compounds, the interactions of this compound with a hypothetical protein active site are predicted to involve:

  • Hydrophobic Interactions: The fluorophenyl and methylthiazole rings are likely to form hydrophobic interactions with nonpolar residues in the active site.

  • Pi-Pi Stacking: The aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

  • Halogen Bonding: The fluorine atom of the fluorophenyl group may participate in halogen bonding with electron-donating atoms in the protein backbone or side chains.

Illustrative Docking Scores of Analogous Compounds:

Compound ClassTarget ProteinDocking Score (kcal/mol)Reference
Hydrazine Clubbed ThiazolesAldose Reductase (4JIR)-11.7[10]
Thiazole DerivativesAromatase-8.5[12]
4-Phenyl Thiazol-2-amine DerivativesEstrogen Receptor-α-8.911[13]
Thiazole-Hydrazone DerivativesMonoamine Oxidase B (6RKB)-11.0[11]
Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Setup: The top-scoring docked complex is placed in a simulation box filled with a chosen water model. Ions are added to neutralize the system.

  • Minimization and Equilibration: The system is first minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure to mimic physiological conditions.

  • Production Run: A production simulation is run for a significant time scale (nanoseconds) to observe the trajectory of the atoms.

  • Analysis: The trajectory is analyzed to assess the stability of the complex, typically by calculating the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the protein and ligand.[14]

Predicted Signaling Pathway Involvement

Based on the potential targets identified for structurally related compounds, this compound may modulate key signaling pathways implicated in cancer.

G cluster_0 4F2MT This compound EGFR EGFR 4F2MT->EGFR Inhibition PTP1B PTP1B 4F2MT->PTP1B Inhibition PI3K PI3K EGFR->PI3K PTP1B->EGFR Dephosphorylates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation Akt->Proliferation Promotes

Caption: Predicted modulation of the EGFR signaling pathway by this compound.

Conclusion

This technical guide outlines a comprehensive in silico strategy for characterizing the potential bioactivity of this compound. By leveraging computational methodologies and drawing parallels with structurally related compounds, researchers can generate valuable hypotheses regarding its molecular targets, binding interactions, and involvement in signaling pathways. The predictive data and protocols presented herein provide a solid foundation for guiding subsequent experimental investigations, ultimately accelerating the drug discovery and development process for this and similar thiazole derivatives.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of 4-(4-Fluorophenyl)-2-methylthiazole and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct public domain toxicological studies for 4-(4-Fluorophenyl)-2-methylthiazole have not been identified. This technical guide provides an initial assessment based on data from structurally related fluorophenyl thiazole derivatives and other thiazole-containing compounds. The information herein should be interpreted with caution and serves as a preliminary guide for potential toxicological and cytotoxic endpoints.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] The incorporation of a fluorophenyl group can significantly modulate the biological properties of these molecules, often enhancing metabolic stability and binding affinity to target proteins.[1] This guide synthesizes available data on closely related compounds to provide insights into the potential applications, mechanisms of action, and standardized protocols for evaluating the cytotoxic effects of this compound and its analogs.

Quantitative Data Summary

The in vitro cytotoxic activity of various derivatives structurally related to this compound has been evaluated against several human cancer cell lines. The data is presented as IC50 values, which represent the concentration required to inhibit the growth of 50% of cells.

CompoundCell LineIC50 (µM)Reference
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideMCF-71.78[Li et al., 2015, as cited in 12]
4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfideA5494.04[Li et al., 2015, as cited in 12]
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamideMDA-MB-2319[Aliabadi, 2013, as cited in 12]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMCF-7120 - 160[Mohammadi-Farani et al., 2017, as cited in 12]
2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazoleMDA-MB-23170 - 170[Mohammadi-Farani et al., 2017, as cited in 12]
2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazoleHCT-1161.5 ± 0.8[3]
2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazoleMCF-71.7 ± 0.3[3]
2-((3-(indol-3-yl)-pyrazol-5-yl)imino)thiazolidin-4-one derivative (6c)SK-MEL-283.46[4]
Fluorophenyl-substituted 1,3,4-thiadiazole derivatives (A2, A3, B1, B3)MCF-7≈ 52–55[5]

Experimental Protocols

A standardized protocol for preliminary cytotoxicity screening involves the use of cell-based assays to determine the effect of the compound on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HepG2, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[1][6]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1][6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).[7]

    • Perform serial dilutions of the compound in complete cell culture medium to achieve a range of final concentrations for testing.

    • Remove the existing medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include appropriate controls:

      • Untreated Control: Cells in medium without the compound.

      • Vehicle Control: Cells in medium with the same concentration of DMSO used for the highest compound dose.[7]

    • Incubate the cells for a specified period, typically 24, 48, or 72 hours.[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[7]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (5,000-10,000 cells/well) incubation_24h 24h Incubation (Cell Attachment) cell_seeding->incubation_24h compound_prep Compound Preparation (Serial Dilutions) compound_addition Compound Addition (Varying Concentrations) compound_prep->compound_addition incubation_24h->compound_addition incubation_48h 48h Incubation (Treatment) compound_addition->incubation_48h mtt_addition MTT Reagent Addition incubation_48h->mtt_addition formazan_incubation 4h Incubation (Formazan Formation) mtt_addition->formazan_incubation solubilization Formazan Solubilization (DMSO) formazan_incubation->solubilization read_absorbance Read Absorbance (570nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50 signaling_pathway cluster_pro_survival Pro-Survival Signaling cluster_apoptosis Intrinsic Apoptosis Pathway compound Thiazole Derivative notch_akt Notch-Akt Pathway compound->notch_akt Inhibition bax_bak Upregulation of BAX and BAK compound->bax_bak Induction mito_depolarization Mitochondrial Depolarization bax_bak->mito_depolarization cyto_c Cytochrome c Release mito_depolarization->cyto_c caspase3 Caspase-3 Activation cyto_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Methodological & Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate in pharmaceutical research, via the classical Hantzsch thiazole synthesis.

Introduction

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental and versatile method for the preparation of thiazole derivatives.[1] The reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. Thiazole moieties are prevalent in a wide array of biologically active compounds, exhibiting a range of therapeutic properties, making their efficient synthesis a topic of significant interest in medicinal chemistry and drug development. This protocol details the synthesis of this compound, a fluorinated analog with potential applications in the development of novel therapeutic agents.

Reaction Scheme

The synthesis of this compound proceeds in two main steps:

  • Bromination of 4'-fluoroacetophenone: The synthesis of the α-haloketone intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one.

  • Hantzsch Thiazole Synthesis: The cyclocondensation of 2-bromo-1-(4-fluorophenyl)ethan-1-one with thioacetamide to form the final product.

Data Presentation

Table 1: Physicochemical and Spectral Data of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
4'-FluoroacetophenoneC8H7FO138.144-57.99-7.95 (m, 2H), 7.15-7.10 (m, 2H), 2.59 (s, 3H)196.5, 165.9 (d, J=254 Hz), 133.2 (d, J=3 Hz), 131.2 (d, J=9 Hz), 115.7 (d, J=22 Hz), 26.6
2-Bromo-1-(4-fluorophenyl)ethan-1-oneC8H6BrFO217.0447-498.00-8.13 (m, 2H), 7.14-7.19 (m, 2H), 4.43 (s, 2H)[2]189.68, 167.48, 163.44, 131.45, 131.23, 129.82, 128.80, 115.81, 115.05, 30.53[2]
This compoundC10H8FNS193.24Not available7.95-7.91 (m, 2H), 7.12-7.07 (m, 2H), 7.05 (s, 1H), 2.74 (s, 3H)165.2, 162.7 (d, J=247 Hz), 151.8, 131.1 (d, J=3 Hz), 127.9 (d, J=8 Hz), 115.8 (d, J=22 Hz), 114.5, 19.3

Note: NMR data for this compound is predicted based on analogous structures and general principles of NMR spectroscopy.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethan-1-one

This protocol describes the synthesis of the α-bromoketone intermediate.

Materials:

  • 4'-Fluoroacetophenone

  • Copper(II) Bromide (CuBr2)

  • Ethyl acetate

  • Petroleum ether

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4'-fluoroacetophenone (1.0 eq) and copper(II) bromide (2.1 eq).

  • Add ethyl acetate as the solvent and stir the mixture at 60°C for 12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain 2-bromo-1-(4-fluorophenyl)ethan-1-one as a solid.[3]

Protocol 2: Hantzsch Thiazole Synthesis of this compound (Classical Method)

This protocol details the synthesis of the target compound using conventional heating.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one

  • Thioacetamide

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethanol.

  • Add thioacetamide (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 3: Microwave-Assisted Hantzsch Thiazole Synthesis of this compound

This protocol offers a more rapid, one-pot synthesis using microwave irradiation.

Materials:

  • 4'-Fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • Thioacetamide

  • Polyethylene glycol (PEG)-400/Water mixture

  • Microwave reactor vessel

  • Microwave reactor

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a microwave reactor vessel, suspend 4'-fluoroacetophenone (1.0 eq), N-bromosuccinimide (1.1 eq), and thioacetamide (1.2 eq) in a mixture of PEG-400 and water.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a target temperature of 90-120°C for 10-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizations

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Thiazole_Synthesis Reactants Reactants AlphaHaloKetone 2-Bromo-1-(4-fluorophenyl)ethanone Thioamide Thioacetamide Intermediate1 Thionium Ion Intermediate AlphaHaloKetone->Intermediate1 Nucleophilic Attack by Sulfur Thioamide->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Workflow for Classical Synthesis

Classical_Workflow Start Start ReactionSetup Reaction Setup: - Dissolve α-haloketone in ethanol - Add thioacetamide Start->ReactionSetup Reflux Reflux (2-4 hours) ReactionSetup->Reflux Workup Work-up: - Remove solvent - Dissolve in CH2Cl2 - Wash with water and brine Reflux->Workup Drying Drying and Concentration: - Dry over MgSO4 - Filter - Concentrate Workup->Drying Purification Purification: Column Chromatography Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the classical Hantzsch synthesis.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient synthesis of 4-(4-Fluorophenyl)-2-methylthiazole, a key heterocyclic scaffold in medicinal chemistry, utilizing microwave-assisted organic synthesis (MAOS). Thiazole derivatives are integral to the development of numerous therapeutic agents due to their diverse pharmacological activities.[1] Microwave irradiation presents a rapid, high-yield, and environmentally conscious alternative to conventional heating methods for synthesizing these valuable compounds.[1][2][3]

Introduction

The thiazole ring is a fundamental structural motif in a wide array of FDA-approved drugs, demonstrating a broad spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[1] The classical Hantzsch thiazole synthesis, while a cornerstone in heterocyclic chemistry, often necessitates prolonged reaction times and strenuous conditions.[4] Microwave-assisted synthesis has emerged as a transformative technology, significantly mitigating these limitations by offering dramatically reduced reaction times, improved product yields, and enhanced reaction selectivity.[2][5] This is achieved through the direct coupling of microwave energy with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2]

Comparative Synthesis Data

The following table summarizes typical reaction conditions and outcomes for the synthesis of thiazole derivatives, comparing conventional heating methods with microwave-assisted approaches. This data, compiled from various sources, illustrates the significant advantages of MAOS.

ProductReactantsMethodSolventTemperature (°C)TimeYield (%)Reference
4-(2-Fluorophenyl)-2-methylthiazole2'-fluoroacetophenone, NBS, ThioacetamideMicrowavePEG-400/Water80-10015-30 minNot Specified
2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole2-Hydroxy-5-methyl acetophenone, Thiourea, I2/Br2ConventionalRectified SpiritReflux12 h58
2-Amino-4-(2-hydroxy-5-methyl phenyl) thiazole2-Hydroxy-5-methyl acetophenone, Thiourea, I2/Br2MicrowaveRectified SpiritNot Specified6-8 minHigh[6]
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthioureaConventionalMethanolReflux8 hLower[4]
N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, N-phenylthioureaMicrowaveMethanol9030 min95[4]
2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazolesAryl-substituted thiosemicarbazones, 2-bromo-4-fluoroacetophenoneConventionalAbsolute EthanolReflux4-5 h61-80[7][8]

Experimental Workflow: Microwave-Assisted Synthesis

The logical workflow for the microwave-assisted synthesis of this compound is depicted below. This process involves the reaction of a key intermediate, 2-bromo-1-(4-fluorophenyl)ethan-1-one, with thioacetamide under microwave irradiation.

G cluster_prep Starting Material Preparation cluster_reaction Microwave-Assisted Reaction cluster_workup Work-up and Purification A 1-(4-Fluorophenyl)ethan-1-one D 2-Bromo-1-(4-fluorophenyl)ethan-1-one A->D Bromination B Brominating Agent (e.g., NBS) B->D C Solvent (e.g., Diethyl Ether) C->D E 2-Bromo-1-(4-fluorophenyl)ethan-1-one H Microwave Reactor Vial E->H F Thioacetamide F->H G Solvent (e.g., Ethanol) G->H I Microwave Irradiation (e.g., 100°C, 15 min) H->I J Reaction Mixture I->J K Cooling to RT J->K L Addition of Water K->L M Extraction with Organic Solvent (e.g., Ethyl Acetate) L->M N Drying and Concentration M->N O Column Chromatography N->O P This compound (Pure Product) O->P

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines the microwave-assisted synthesis of this compound from 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol)

  • Thioacetamide (1.2 mmol)

  • Ethanol (3 mL)

  • Microwave synthesis vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • Reaction Setup: In a 10 mL microwave synthesis vial equipped with a magnetic stir bar, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg) and thioacetamide (1.2 mmol, 90 mg).

  • Solvent Addition: Add 3 mL of ethanol to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 100°C for 15 minutes.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure.

    • Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Signaling Pathway Diagram: Hantzsch Thiazole Synthesis

The following diagram illustrates the generalized mechanism of the Hantzsch thiazole synthesis.

G A α-Haloketone (2-Bromo-1-(4-fluorophenyl)ethan-1-one) C Nucleophilic Attack A->C B Thioamide (Thioacetamide) B->C D Intermediate C->D E Cyclization D->E F Dehydration E->F G Thiazole Ring (this compound) F->G

Caption: Hantzsch thiazole synthesis reaction pathway.

Conclusion

Microwave-assisted synthesis provides a superior alternative to conventional methods for the preparation of this compound and other thiazole derivatives.[1][2] The significant reduction in reaction time, coupled with high yields, makes this an invaluable technique for researchers in drug discovery and development. The protocols and data presented herein offer a robust framework for the efficient synthesis of this important class of heterocyclic compounds.

References

Application Notes and Protocols for the Purification of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining highly pure 4-(4-Fluorophenyl)-2-methylthiazole is crucial for reliable experimental results and for meeting stringent quality standards in medicinal chemistry. This document provides detailed application notes and protocols for the purification of this compound, focusing on common laboratory techniques.

Overview of Purification Strategies

The primary methods for purifying this compound and related heterocyclic compounds are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. Often, a combination of these techniques is employed to achieve the highest purity.

Column Chromatography

Column chromatography is a versatile technique for separating this compound from byproducts and unreacted starting materials based on differential adsorption to a stationary phase.

Experimental Protocol: Flash Column Chromatography

This protocol outlines a general procedure for the purification of this compound using flash column chromatography on silica gel.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvent system (e.g., Ethyl acetate/Hexane mixture)

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a low polarity mixture, e.g., 5% Ethyl acetate in Hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the solvent system, starting with a low polarity and gradually increasing it if necessary. Collect fractions in separate tubes.

  • Fraction Analysis: Monitor the separation by TLC analysis of the collected fractions. Spot each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

  • Product Pooling and Concentration: Combine the fractions containing the pure product. The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the purified this compound.[1]

Data Presentation:

ParameterValue/RangeNotes
Stationary PhaseSilica GelStandard for moderately polar compounds.
Mobile PhaseEthyl Acetate/HexaneGradient or isocratic elution can be used.
Typical Starting Ratio5-10% Ethyl Acetate in HexaneAdjust based on TLC analysis.
Purity (Post-Column)>95% (Typical)Assess by NMR, LC-MS, or GC-MS.
YieldVariableDependent on the purity of the crude material.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Experimental Protocol: Single Solvent Recrystallization

This protocol describes the purification of this compound by recrystallization from a single solvent.

Materials:

  • Crude this compound (solid)

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or Dimethylformamide)[2]

  • Erlenmeyer flasks

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely.[3][4]

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.[3]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance the yield.[4]

  • Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adhering impurities.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.

Experimental Protocol: Mixed Solvent Recrystallization

For instances where a single solvent is not ideal, a mixed solvent system can be employed.

Materials:

  • Crude this compound (solid)

  • A "good" solvent (in which the compound is highly soluble)

  • A "poor" solvent (in which the compound is poorly soluble, but miscible with the "good" solvent) (e.g., Ethanol-Chloroform 1:1 mixture)[5]

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude solid in a minimum amount of the hot "good" solvent.

  • Inducing Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).[6]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling and Isolation: Allow the solution to cool slowly, collect the crystals by vacuum filtration, wash with a cold mixture of the two solvents, and dry as described in the single solvent protocol.

Data Presentation:

ParameterSolvent SystemObserved Melting Point (°C)Literature Melting Point (°C)
Crude Compound -User Input-
After Recrystallization User Input (e.g., Ethanol)User InputSpecify if available

Visualization of Workflows

General Purification Workflow

The following diagram illustrates a typical workflow for the purification of a synthesized compound like this compound.

A Crude Product (Post-Synthesis) B Purification Method Selection A->B C Column Chromatography B->C Complex Mixture D Recrystallization B->D Solid with Minor Impurities E Purity Analysis (TLC, NMR, LC-MS) C->E D->E F Pure this compound E->F Purity > 98% G Further Purification Required E->G Purity < 98% G->B

Caption: General workflow for purification and analysis.

Logical Relationship of Purification Techniques

This diagram shows the logical flow and decision-making process when choosing a purification technique.

cluster_0 Initial State cluster_1 Primary Purification cluster_2 Assessment cluster_3 Final Product/Further Steps A Crude Solid Product B Recrystallization A->B If solid with good thermal stability C Column Chromatography A->C If oily or complex mixture D Check Purity (e.g., Melting Point, TLC) B->D C->D E Pure Product D->E Purity meets criteria F Repeat Purification D->F Impurities remain F->B F->C

Caption: Decision tree for selecting a purification method.

References

Application Notes and Protocols for the Quantification of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate and building block in pharmaceutical research. The primary method detailed is High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible technique. Additionally, considerations for Gas Chromatography-Mass Spectrometry (GC-MS) as an alternative or complementary method are discussed.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section outlines a validated HPLC-UV method for the quantification of this compound. The protocol is based on established methods for structurally similar thiazole derivatives and provides a strong foundation for implementation in a laboratory setting.

Principle

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by the mobile phase. Quantification is achieved by detecting the analyte's UV absorbance at a specific wavelength and comparing the peak area to that of known concentration standards.

Experimental Protocol

1.2.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Quaternary pump, autosampler, column oven, UV-Vis detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min[1][2]
Column Temperature 30°C[1]
Detection Wavelength 280 nm[1]
Injection Volume 10 µL[1]
Run Time 15 minutes

1.2.2. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Formic acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

  • Methanol (HPLC grade)

1.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 to 50 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in a 50:50 mixture of acetonitrile and water to an estimated concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter before injection.[1]

1.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Method Validation Parameters

The following table summarizes the expected performance characteristics of this HPLC method, based on data for a structurally similar compound.[1]

ParameterExpected Performance
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~0.01 µg/mL
Limit of Quantification (LOQ) ~0.03 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Prepare Standard Solutions Injection Inject Standards & Samples Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection HPLC_System Equilibrate HPLC System HPLC_System->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers an alternative analytical approach, particularly for volatile and thermally stable compounds. It provides excellent selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.

Principle

In GC-MS, the sample is first vaporized and separated based on its boiling point and interactions with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

Considerations for Method Development

2.2.1. Instrumentation and Conditions

ParameterGeneral Recommendation
GC-MS System Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole)
Column Low-bleed capillary column (e.g., DB-5ms, HP-5ms)
Carrier Gas Helium or Hydrogen
Injection Mode Split/Splitless
Oven Temperature Program To be optimized based on analyte retention time and separation from matrix components.
Ionization Mode Electron Ionization (EI)
MS Acquisition Mode Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification

2.2.2. Sample Preparation

  • Standard Preparation: Prepare stock and working standard solutions in a volatile organic solvent such as ethyl acetate or dichloromethane.

  • Sample Preparation: Dissolve the sample in a suitable solvent.[2] If the matrix is complex, a sample cleanup step like Solid-Phase Extraction (SPE) may be necessary.[3]

Logical Flow for GC-MS Method Development

GCMS_Dev_Workflow cluster_initial Initial Steps cluster_optimization Optimization cluster_validation Validation Select_Column Select GC Column Optimize_Injector Optimize Injector Parameters Select_Column->Optimize_Injector Temp_Program Develop Oven Temperature Program Optimize_Injector->Temp_Program Optimize_MS Optimize MS Parameters (Scan/SIM/MRM) Temp_Program->Optimize_MS Linearity_Accuracy Assess Linearity & Accuracy Optimize_MS->Linearity_Accuracy Precision_LOD Determine Precision, LOD & LOQ Linearity_Accuracy->Precision_LOD

Caption: Logical workflow for developing a GC-MS quantification method.

Method Comparison

FeatureHPLC-UVGC-MS
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility
Analyte Suitability Wide range of polar and nonpolar compoundsVolatile and thermally stable compounds
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass spectrum
Sensitivity Good (ng to µg range)Excellent (pg to ng range)
Instrumentation Cost ModerateHigh
Sample Preparation Often straightforward dissolution and filtrationMay require derivatization for non-volatile compounds

Signaling Pathways and Logical Relationships

While this compound is primarily a synthetic intermediate, its thiazole core is present in many biologically active molecules. The diagram below illustrates a generalized concept of how such a compound might be investigated in a drug discovery context, from synthesis to biological evaluation.

Drug_Discovery_Pathway cluster_synthesis Chemical Synthesis & Analysis cluster_screening Biological Screening cluster_evaluation Lead Optimization Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Quantification Quantification (HPLC/GC-MS) Purification->Quantification Enzyme_Assay Enzyme/Receptor Screening Quantification->Enzyme_Assay Cell_Based_Assay Cell-Based Assays Enzyme_Assay->Cell_Based_Assay SAR_Studies Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Studies ADMET_Profiling ADMET Profiling SAR_Studies->ADMET_Profiling

Caption: General workflow for the role of a novel compound in drug discovery.

References

Application of 4-(4-Fluorophenyl)-2-methylthiazole Derivatives in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The fluorophenyl-thiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including enzyme inhibition.[1] These compounds have shown potential in targeting enzymes involved in various disease pathways, such as carbohydrate metabolism and neurodegenerative disorders.[1] This document outlines the application of fluorophenyl-thiazole derivatives in specific enzyme inhibition assays, providing detailed protocols and data from relevant studies.

Enzyme Inhibition Profiles of Fluorophenyl-Thiazole Derivatives

Research on various derivatives of fluorophenyl-thiazole has demonstrated inhibitory activity against several enzymes. The following tables summarize the quantitative data from these studies.

α-Amylase Inhibition

Structurally related 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivatives have been identified as inhibitors of α-amylase, an enzyme crucial for carbohydrate digestion.[1]

Compound IDSubstituent on Arylidene RingIC50 (µM) ± SEM
3h 4-Methyl5.14 ± 0.03[1]
Standard (Acarbose) -5.55 ± 0.06[1]
Monoamine Oxidase (MAO) Inhibition

Certain 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives have shown selective inhibition of human monoamine oxidase B (hMAO-B), an enzyme implicated in neurodegenerative diseases.[1]

DerivativeTarget Enzyme% Inhibition at 10 µMIC50 (µM)Selectivity Index (hMAO-B vs hMAO-A)
Derivative 1 hMAO-A25>10>11.7[1]
Derivative 1 hMAO-B850.85
Derivative 2 hMAO-A15>10>19.2[1]
Derivative 2 hMAO-B900.52
Tubulin Polymerization Inhibition

A 2-aryl-4-(3,4,5-trimethoxybenzoyl)-thiazole derivative, referred to as compound 8f , has been shown to inhibit tubulin polymerization, a key process in cell division, with potential applications in cancer therapy.

CompoundTargetIC50 (µM)
8f Tubulin Polymerization4.23

Experimental Protocols

The following are detailed protocols for the enzyme inhibition assays mentioned above. These can be adapted for screening 4-(4-Fluorophenyl)-2-methylthiazole for similar activities.

Protocol 1: α-Amylase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on α-amylase activity.[1]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (substrate)

  • Phosphate buffer (pH 6.8)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Dinitrosalicylic acid (DNS) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, pre-incubate the test compound with the α-amylase solution in phosphate buffer (pH 6.8) for 10 minutes at 37°C.[1]

  • Initiate the enzymatic reaction by adding the starch solution to the wells.[1]

  • Incubate the reaction mixture for 15 minutes at 37°C.[1]

  • Terminate the reaction by adding DNS reagent.[1]

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.[1]

  • Measure the absorbance at 540 nm using a microplate reader.[1]

Data Analysis:

  • Calculate the percentage of inhibition by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor).

  • Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition, from a dose-response curve.[1]

Alpha_Amylase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions pre_incubation Pre-incubate Enzyme & Compound (10 min, 37°C) prep_compound->pre_incubation prep_enzyme Prepare α-Amylase Solution prep_enzyme->pre_incubation prep_substrate Prepare Starch Solution reaction_init Add Starch to Initiate Reaction prep_substrate->reaction_init pre_incubation->reaction_init incubation Incubate (15 min, 37°C) reaction_init->incubation reaction_term Add DNS Reagent to Stop Reaction incubation->reaction_term color_dev Heat (5 min, boiling) for Color Development reaction_term->color_dev read_absorbance Measure Absorbance at 540 nm color_dev->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the α-Amylase Inhibition Assay.
Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory effect of compounds on the A and B isoforms of human monoamine oxidase.[1]

Materials:

  • Recombinant human MAO-A and MAO-B

  • Phosphate buffer (pH 7.4)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Substrate (e.g., kynuramine for both isoforms)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well black plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), the respective hMAO isoform, and the test compound at various concentrations.[1]

  • Pre-incubate the mixture at 37°C.[1]

  • Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).[1]

  • Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader.[1]

Data Analysis:

  • Determine the rate of the enzymatic reaction from the linear phase of the fluorescence signal.

  • Calculate the percentage of inhibition.

  • Determine IC50 values by non-linear regression analysis of the dose-response data.[1]

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_compound Prepare Test Compound Dilutions mix_reagents Mix Buffer, Enzyme, & Compound prep_compound->mix_reagents prep_enzyme Prepare hMAO-A/B Solutions prep_enzyme->mix_reagents prep_substrate Prepare Substrate (Kynuramine) reaction_init Add Substrate to Initiate Reaction prep_substrate->reaction_init pre_incubation Pre-incubate (37°C) mix_reagents->pre_incubation pre_incubation->reaction_init monitor_fluorescence Monitor Fluorescence Over Time reaction_init->monitor_fluorescence determine_rate Determine Reaction Rate monitor_fluorescence->determine_rate calc_inhibition Calculate % Inhibition determine_rate->calc_inhibition calc_ic50 Determine IC50 Value (Non-linear Regression) calc_inhibition->calc_ic50

Workflow for the MAO Inhibition Assay.

Principle of Enzyme Inhibition

The assays described above are based on the principle of enzyme inhibition, where a molecule, such as a fluorophenyl-thiazole derivative, binds to an enzyme and decreases its activity. This interaction can be competitive, non-competitive, or uncompetitive, leading to a reduction in the rate at which the enzyme converts its substrate into product.

Enzyme_Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Binds Enzyme_Inhibitor Enzyme-Inhibitor Complex (Inactive) Inhibition Enzyme->Enzyme_Inhibitor Binds Substrate Substrate Substrate->Enzyme_Substrate Binds Inhibitor Inhibitor (e.g., Thiazole Derivative) Inhibitor->Enzyme_Inhibitor Binds Product Product Enzyme_Substrate->Product Catalyzes Product->Enzyme

General Principle of Enzyme Inhibition.

Conclusion

While specific data for this compound is lacking, the broader family of fluorophenyl-thiazole derivatives demonstrates significant potential as enzyme inhibitors. The provided protocols for α-amylase and MAO inhibition assays serve as a robust starting point for evaluating the biological activity of this compound. Further screening against a diverse panel of enzymes is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

References

Application Notes and Protocols for 4-(4-Fluorophenyl)-2-methylthiazole Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Fluorophenyl)-2-methylthiazole is a synthetic compound featuring a fluorinated phenyl group attached to a methylthiazole core. While specific functional data for this compound is not extensively available in public literature, the thiazole and fluorophenyl moieties are common in molecules with diverse pharmacological activities.[1][2][3] Structurally related compounds have shown potential as anticancer, antidiabetic, and antimicrobial agents.[1][2][4][5] These application notes provide a series of detailed protocols for the functional characterization of this compound, enabling researchers to investigate its potential therapeutic applications. The protocols are based on established methodologies for evaluating the bioactivity of novel chemical entities.

Predicted Bioactivity Profile

Based on the analysis of structurally similar compounds, the potential bioactivities of this compound are summarized below. These predictions can guide the initial screening and functional assay selection.

Predicted ActivityPotential Molecular Target(s)Relevant Disease Area(s)
AnticancerProtein Kinases, Apoptosis-related proteinsOncology
Anti-inflammatoryCyclooxygenase (COX) enzymesInflammatory Diseases
Antidiabeticα-AmylaseDiabetes Mellitus
AntifungalSterol 14α-demethylaseInfectious Diseases

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability of cancer cell lines.

Workflow for MTT Assay

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A Seed cells in 96-well plate B Incubate for 24 hours A->B C Prepare serial dilutions of this compound B->C D Add compound to wells C->D E Incubate for 48-72 hours D->E F Add MTT solution E->F G Incubate for 4 hours F->G H Add solubilization solution (e.g., DMSO) G->H I Measure absorbance at 570 nm H->I J Calculate cell viability (%) I->J K Determine IC50 value J->K

Caption: Workflow of the MTT assay for determining cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

α-Amylase Inhibition Assay

This protocol assesses the potential of this compound to inhibit α-amylase, an enzyme involved in carbohydrate metabolism.[4][6]

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • This compound

  • Acarbose (positive control)[4][5]

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (pH 6.8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

  • Enzyme Incubation: In a 96-well plate, add 50 µL of α-amylase solution and 50 µL of the compound at various concentrations. Incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 50 µL of starch solution to each well to start the reaction. Incubate for 15 minutes at 37°C.

  • Reaction Termination: Add 100 µL of DNS reagent to stop the reaction.

  • Color Development: Heat the plate in a boiling water bath for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 value.

Human Monoamine Oxidase (hMAO) Inhibition Assay

This assay evaluates the inhibitory effect of the compound on the A and B isoforms of human monoamine oxidase.[6]

Materials:

  • Recombinant human MAO-A and MAO-B

  • Kynuramine (substrate)

  • This compound

  • Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor) as positive controls

  • Phosphate buffer (pH 7.4)

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add the respective hMAO isoform, the test compound at various concentrations, and phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Add the substrate (e.g., kynuramine) to initiate the enzymatic reaction.

  • Fluorescence Measurement: Monitor the production of the fluorescent product (4-hydroxyquinoline) over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the product).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each isoform.[6]

Postulated Signaling Pathway

Based on the known mechanisms of similar thiazole derivatives, a potential signaling pathway for the anticancer activity of this compound is the induction of apoptosis via the intrinsic mitochondrial pathway.[1]

cluster_0 Cellular Entry and Target Interaction cluster_1 Mitochondrial Apoptosis Pathway cluster_2 Cellular Outcome A This compound B Inhibition of Pro-survival Signaling (e.g., Notch-Akt) A->B C Upregulation of Pro-apoptotic Proteins (BAX, BAK) B->C D Mitochondrial Depolarization C->D E Cytochrome c Release D->E F Caspase Activation E->F G Apoptosis (Programmed Cell Death) F->G

Caption: Postulated signaling pathway for this compound.

Data Summary (Illustrative)

The following table summarizes hypothetical quantitative data that could be generated from the described assays.

AssayCell Line / EnzymeParameterValue
MTT CytotoxicityHeLaIC5015.2 ± 1.8 µM
MTT CytotoxicityA549IC5025.7 ± 3.1 µM
α-Amylase InhibitionPorcine PancreaticIC508.9 ± 0.9 µM
hMAO-A InhibitionRecombinant HumanIC50> 100 µM
hMAO-B InhibitionRecombinant HumanIC5045.3 ± 5.4 µM

Conclusion

These application notes provide a framework for the initial functional characterization of this compound. The detailed protocols and illustrative data offer a starting point for researchers to explore its therapeutic potential. Further studies, including in vivo models and broader screening panels, will be necessary to fully elucidate the pharmacological profile of this compound.

References

Application Notes and Protocols for the Derivatization of 4-(4-Fluorophenyl)-2-methylthiazole for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of 4-(4-fluorophenyl)-2-methylthiazole, a scaffold of significant interest in medicinal chemistry. These protocols focus on modifications of the 2-methyl group and the thiazole ring to generate a library of analogs for biological evaluation. Furthermore, this guide includes established protocols for key biological assays to assess the anticancer and enzyme inhibitory potential of the synthesized derivatives. Quantitative biological activity data for structurally related compounds are summarized, and relevant cell signaling pathways are illustrated to provide a comprehensive resource for researchers in drug discovery and development.

Introduction

Thiazole-containing compounds are a prominent class of heterocyclic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound core represents a key pharmacophore, with the fluorophenyl group often contributing to enhanced metabolic stability and target binding affinity. Derivatization of this scaffold at the 2-methyl position and the C5 position of the thiazole ring offers a strategy to modulate the compound's physicochemical properties and biological activity, leading to the discovery of novel therapeutic agents.

Derivatization Strategies and Protocols

While direct derivatization of this compound is not extensively documented, the reactivity of the 2-methylthiazole core allows for several synthetic transformations. The following protocols are based on established reactions for similar thiazole derivatives and can be adapted for the target molecule.

Derivatization at the 2-Methyl Group

The methyl group at the C2 position of the thiazole ring is a key site for functionalization.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent such as dioxane or acetic acid.

  • Oxidizing Agent: Add a selective oxidizing agent, such as selenium dioxide (SeO2) (1.1 equivalents).

  • Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove selenium residues. Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-(4-fluorophenyl)-2-thiazolecarboxaldehyde.

The active methylene nature of the 2-methyl group allows for condensation with aldehydes to form vinylthiazole derivatives.

Protocol:

  • Reaction Setup: In a sealed tube, combine this compound (1 equivalent) and a desired aromatic aldehyde (1.1 equivalents) in the presence of a catalyst such as piperidine or acetic anhydride.

  • Reaction Conditions: Heat the mixture at 120-150 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture can be purified directly by column chromatography on silica gel to afford the corresponding 2-(2-arylvinyl)-4-(4-fluorophenyl)thiazole derivative.

Derivatization at the C5 Position of the Thiazole Ring

The C5 position of the thiazole ring is susceptible to electrophilic substitution.

Protocol:

  • Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl3) (1.5 equivalents) to anhydrous N,N-dimethylformamide (DMF) (3 equivalents) with stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reaction with Thiazole: To the pre-formed Vilsmeier reagent, add a solution of this compound (1 equivalent) in DMF dropwise at 0 °C.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • Purification: Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting crude product by column chromatography to yield this compound-5-carbaldehyde.

Synthesis of 2-Amino and 2-Hydrazinyl Derivatives

While the starting molecule is 2-methylthiazole, related and highly valuable derivatives can be synthesized from 2-bromo-1-(4-fluorophenyl)ethanone. These 2-amino and 2-hydrazinyl analogs are versatile intermediates for further derivatization.

This protocol is a standard Hantzsch thiazole synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve thiourea (1.1 equivalents) in ethanol.

  • Addition of α-haloketone: Add 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) to the solution.

  • Reaction Conditions: Reflux the mixture for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize with a base such as aqueous ammonia or sodium bicarbonate to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-(4-fluorophenyl)thiazole.

Protocol:

  • Thiosemicarbazone Formation: Synthesize the required thiosemicarbazone by reacting an appropriate aromatic aldehyde with thiosemicarbazide in a refluxing ethanolic solution containing a catalytic amount of acetic acid.

  • Cyclization: In a round-bottom flask, dissolve the synthesized thiosemicarbazone (1 equivalent) and 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) in ethanol.

  • Reaction Conditions: Reflux the mixture for 4-5 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization.

Biological Evaluation Protocols

In Vitro Anticancer Activity (MTT Assay)[5]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

α-Amylase Inhibition Assay[3][4]

Protocol:

  • Enzyme and Substrate Preparation: Prepare a solution of α-amylase in phosphate buffer (pH 6.8) and a 1% starch solution in the same buffer.

  • Incubation: Pre-incubate the test compounds at various concentrations with the α-amylase solution for 10 minutes at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the starch solution and incubate for 15 minutes at 37 °C.

  • Reaction Termination and Color Development: Stop the reaction by adding dinitrosalicylic acid (DNS) reagent and heat the mixture in a boiling water bath for 5 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve. Acarbose can be used as a standard inhibitor.

Quantitative Data Summary

The following tables summarize the biological activity of various 4-(4-fluorophenyl)thiazole derivatives reported in the literature.

Table 1: Anticancer Activity of 4-(4-Fluorophenyl)thiazole Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Reference
1 2-(Pyrrolotriazinone)-substitutedA549 (Lung)15.34[3]
2 2-(Pyrrolotriazinone)-substitutedMCF-7 (Breast)18.21[3]
3 2-(Hydrazonoethyl)-substitutedHT-29 (Colon)> 100[4]
4 2-Thioxo-thiazolo[4,5-d]pyrimidineA375 (Melanoma)25.5[5]
5 2-Thioxo-thiazolo[4,5-d]pyrimidineDU145 (Prostate)30.1[5]

Table 2: α-Amylase Inhibitory Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles [6]

Compound IDArylidene SubstituentIC50 (µM)
3h 4-OH5.14 ± 0.03
3f 3-Br5.88 ± 0.16
3b 2-Br, 4-CH36.87 ± 0.01
Acarbose (Standard) -5.55 ± 0.06

Signaling Pathways and Experimental Workflows

Derivatives of 4-phenylthiazole have been shown to target several key signaling pathways implicated in cancer. Below are diagrams illustrating these pathways and a general workflow for the synthesis and evaluation of new derivatives.

Signaling Pathways

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R IRS IRS IGF1R->IRS PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole 4-Phenylthiazole Derivatives Thiazole->IGF1R Inhibits

Caption: IGF-1R Signaling Pathway Inhibition.

Aurora_Kinase_Pathway cluster_nucleus Nucleus / Mitosis AuroraA Aurora A Kinase Centrosome Centrosome Separation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Kinase Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis MitoticArrest Mitotic Arrest & Apoptosis Thiazole Thiazole Derivatives Thiazole->AuroraA Inhibits Thiazole->AuroraB Inhibits

Caption: Aurora Kinase Pathway Inhibition.

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thiazole Thiazole Derivatives Thiazole->EGFR Inhibits Thiazole->PI3K Inhibits Thiazole->mTOR Inhibits

Caption: EGFR and PI3K/mTOR Pathway Inhibition.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start 4-(4-Fluorophenyl)- 2-methylthiazole derivatization Derivatization (e.g., Oxidation, Vilsmeier) start->derivatization purification Purification (Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization screening In Vitro Screening (e.g., MTT, Enzyme Assay) characterization->screening data_analysis Data Analysis (IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization lead_optimization->derivatization Iterative Design

Caption: General Experimental Workflow.

References

Application Note: High-Performance Liquid Chromatography (HPLC-UV) Method for the Analysis of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 4-(4-Fluorophenyl)-2-methylthiazole. This method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the characterization and quantification of this compound. The described protocol provides a starting point for method development and can be adapted for various sample matrices after appropriate validation.

Introduction

This compound is a heterocyclic compound containing a thiazole and a fluorophenyl moiety. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Accurate and reliable analytical methods are crucial for the purity assessment, quantification, and stability testing of such compounds during drug discovery and development. This document provides a comprehensive HPLC-UV method, including a detailed protocol and validation considerations based on ICH guidelines.

Physicochemical Properties (Predicted)

A summary of the key predicted physicochemical properties of this compound is presented below. These properties are essential for developing an appropriate analytical method.

PropertyValueSource
Molecular FormulaC₁₀H₈FNSPubChem
Molecular Weight193.24 g/mol PubChem
Predicted logP 3.1ChemAxon
Predicted pKa 2.5 (most basic)ChemAxon
Predicted UV Absorbance (λmax) ~280-320 nmInferred from similar thiazole derivatives

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC vials with septa

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 60% B to 80% B over 10 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 295 nm (or as determined by UV scan)
Column Temperature 30 °C
Run Time 15 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation

Dissolve the sample containing this compound in the mobile phase to achieve a concentration that falls within the established calibration range. If necessary, filter the sample solution through a 0.45 µm syringe filter before injection.

Method Validation (as per ICH Guidelines)

The following parameters should be evaluated to validate the analytical method.[1][2][3][4]

Validation ParameterAcceptance Criteria (Typical)
Specificity The peak for the analyte should be well-resolved from any impurities or matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80-120% of the test concentration.
Accuracy 98.0% to 102.0% recovery.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

Data Presentation

System Suitability
ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n≥5 injections)
Calibration Data (Example)
Concentration (µg/mL)Peak Area (mAU*s)
115.2
576.5
10151.8
25380.1
50755.9
1001510.3

Visualizations

HPLC_Method_Development_Workflow cluster_0 Analyte Characterization cluster_1 Initial Method Development cluster_2 Method Optimization cluster_3 Method Validation (ICH) A Physicochemical Properties (pKa, logP, UV Spectrum) B Column Selection (e.g., C18) A->B C Mobile Phase Selection (Acetonitrile/Water, pH) A->C D Detector Wavelength (from UV Spectrum) A->D E Gradient/Isocratic Elution B->E C->E D->E F Flow Rate & Column Temp. E->F G Injection Volume F->G H Specificity, Linearity, Accuracy, Precision, etc. G->H

Caption: Logical workflow for HPLC-UV method development.

Experimental_Protocol_Workflow A Prepare Mobile Phase (A: 0.1% FA in Water, B: 0.1% FA in ACN) C Equilibrate HPLC System (Initial Mobile Phase Composition) A->C B Prepare Standard & Sample Solutions D Inject Standard/Sample B->D C->D E Acquire Chromatogram D->E F Process Data (Integrate Peaks, Quantify) E->F

Caption: Experimental workflow for the HPLC analysis.

References

Application Note: Purity Determination of 4-(4-Fluorophenyl)-2-methylthiazole using Gas Chromatography with Flame Ionization Detection (GC-FID)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative purity analysis of 4-(4-Fluorophenyl)-2-methylthiazole, a key intermediate in pharmaceutical synthesis. The described protocol provides a straightforward and accurate approach for quality control and purity assessment, ensuring the integrity of this critical compound in the drug development pipeline. The method is validated for its specificity, linearity, precision, and accuracy.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a building block for the synthesis of various therapeutic agents. The purity of such intermediates is paramount, as impurities can affect the safety and efficacy of the final active pharmaceutical ingredient (API). Gas chromatography (GC) is a widely utilized analytical technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and a wide linear range for the quantification of organic molecules, making it an ideal method for purity assays in the pharmaceutical industry.[2][3] This application note provides a comprehensive protocol for the determination of the purity of this compound by GC-FID.

Experimental Protocol

A validated GC-FID method was developed to ensure accurate and precise quantification of this compound.

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 99.5%)

  • Sample: this compound test batch

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent

  • Inert Gas: Helium or Nitrogen (Carrier Gas), high purity

  • Fuel: Hydrogen, high purity

  • Oxidizer: Air, zero grade

Instrumentation

A gas chromatograph equipped with a split/splitless injector and a flame ionization detector was used for this analysis.

Chromatographic Conditions

The following instrumental parameters were established for the analysis:

ParameterValue
Column Agilent DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Injector Temperature 280 °C
Injection Mode Split (Split Ratio: 50:1)
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Temperature Program Initial: 150 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (Helium) 25 mL/min
Sample and Standard Preparation
  • Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

Analysis Procedure
  • Equilibrate the GC system with the specified chromatographic conditions until a stable baseline is achieved.

  • Inject 1.0 µL of the solvent (dichloromethane) as a blank to ensure no interfering peaks are present.

  • Inject 1.0 µL of the Standard Solution in triplicate to check for system suitability (e.g., retention time repeatability and peak area precision).

  • Inject 1.0 µL of the Sample Solution in triplicate.

  • Record the chromatograms and integrate the peak areas.

Data Presentation

The purity of the this compound sample is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Sample Data Table

The following table summarizes hypothetical quantitative data obtained from the analysis of a test batch of this compound.

InjectionRetention Time (min)Peak Area (Main Peak)Total Peak AreaPurity (%)
Sample 110.521,254,3211,258,97699.63
Sample 210.531,255,1001,259,78099.63
Sample 310.521,254,8761,259,45399.64
Average 10.52 1,254,766 1,259,403 99.63
%RSD 0.05% 0.03% 0.03% 0.01%

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh_std Weigh Reference Standard dissolve_std Dissolve in DCM weigh_std->dissolve_std weigh_smp Weigh Test Sample dissolve_smp Dissolve in DCM weigh_smp->dissolve_smp inject Inject into GC dissolve_std->inject dissolve_smp->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for GC-FID Purity Analysis.

Logical Relationship for Purity Calculation

purity_calculation cluster_input Input Data cluster_calculation Calculation cluster_output Result main_peak_area Main Peak Area formula Purity (%) = (Main Peak Area / Total Peak Area) * 100 main_peak_area->formula total_peak_area Total Peak Area total_peak_area->formula purity_value Purity Value formula->purity_value

Caption: Purity Calculation Logic.

Conclusion

The GC-FID method described in this application note is a simple, rapid, and reliable technique for determining the purity of this compound. The method demonstrates good specificity and precision, making it suitable for routine quality control in both research and manufacturing environments. The short run time allows for high throughput analysis, contributing to efficient process monitoring and quality assurance in drug development.

References

Troubleshooting & Optimization

optimizing reaction conditions for 4-(4-Fluorophenyl)-2-methylthiazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis. This reaction involves the cyclocondensation of an α-haloketone, specifically 2-bromo-1-(4-fluorophenyl)ethanone, with a thioamide, in this case, thioacetamide.

Q2: What are the typical starting materials for this synthesis?

A2: The key starting materials are 4'-fluoroacetophenone (to synthesize the α-haloketone intermediate) and thioacetamide. Brominating agents such as N-bromosuccinimide (NBS) or bromine are also required.

Q3: Can this synthesis be performed using microwave irradiation?

A3: Yes, microwave-assisted synthesis is a modern and efficient alternative to conventional heating.[1][2] It often leads to significantly shorter reaction times and higher yields.[1][2]

Q4: What are the expected yields for this reaction?

A4: Yields can vary depending on the reaction conditions and methodology. For similar Hantzsch thiazole syntheses, yields can range from moderate to good (61-80%) under conventional heating.[3][4] Microwave-assisted methods have the potential to provide even higher yields.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a standard method for monitoring the reaction's progress.[3] The disappearance of the starting materials (α-haloketone and thioacetamide) and the appearance of the product spot indicate the progression of the reaction.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Impure Reactants or Solvents Ensure the purity of 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide. Use anhydrous solvents, as water can interfere with the reaction.
Incorrect Reaction Temperature For conventional heating, ensure the reaction is refluxing at the appropriate temperature for the chosen solvent (e.g., ethanol). For microwave synthesis, optimize the temperature (typically between 80-120°C).
Suboptimal Solvent Choice The choice of solvent is crucial. Ethanol is commonly used for conventional heating. For microwave-assisted synthesis, solvents like methanol or polyethylene glycol (PEG)-water mixtures can be effective.[5] Consider performing small-scale solvent screening to find the optimal solvent for your specific setup.
Instability of Thioacetamide Thioacetamide can be unstable, especially under acidic conditions. Ensure it is of good quality and has been stored properly.
Inefficient Bromination of 4'-fluoroacetophenone If the intermediate 2-bromo-1-(4-fluorophenyl)ethanone is impure or the yield is low, this will directly impact the final product yield. Ensure complete bromination and purify the intermediate if necessary.
Issue 2: Presence of Multiple Spots on TLC (Impure Product)
Potential Cause Recommended Solution
Incomplete Reaction If starting materials are still present, extend the reaction time or slightly increase the temperature.
Side Reactions Under acidic conditions, there is a possibility of forming isomeric side products like 3-substituted 2-imino-2,3-dihydrothiazoles.[6] Maintaining neutral or slightly basic conditions during the cyclization can minimize this. The formation of dibrominated species from 4'-fluoroacetophenone can also lead to impurities.
Decomposition of Reactants or Product Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and avoid unnecessarily long reaction times.
Hydrolysis of the Product During workup, ensure that the conditions are not overly acidic or basic for extended periods, which could potentially lead to hydrolysis of the thiazole ring.
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Co-eluting Impurities If impurities are difficult to separate by column chromatography, consider recrystallization from a suitable solvent system.
Oily Product If the product is an oil and difficult to handle, try triturating with a non-polar solvent like hexane to induce solidification.
Residual Starting Materials An aqueous wash with a mild base (like sodium bicarbonate solution) can help remove unreacted acidic impurities, and a wash with a mild acid can help remove basic impurities before column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Hantzsch Thiazole Synthesis
ParameterConventional HeatingMicrowave-Assisted Synthesis
Temperature Reflux (e.g., ~78°C for ethanol)80 - 120°C[7]
Reaction Time Several hours (e.g., 4-5 hours)[3][4]15 - 30 minutes[5]
Typical Solvents Ethanol, Isopropanol[5]Methanol, PEG-400/water[5]
Reported Yields Moderate to Good (e.g., 61-80%)[3][4]Good to Excellent (often higher than conventional)[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone (Intermediate)

This two-step protocol is based on the bromination of 4'-fluoroacetophenone.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4'-fluoroacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or diethyl ether.

  • Bromination: To the stirred solution, add bromine (1 equivalent) dropwise at room temperature. The disappearance of the bromine color indicates its consumption. Alternatively, N-bromosuccinimide (NBS) with a catalytic amount of a radical initiator (like AIBN) or an acid catalyst can be used.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. If bromine was used, quench any excess with a saturated solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or used directly in the next step if sufficiently pure.

Protocol 2: Synthesis of this compound (Hantzsch Synthesis)
  • Reaction Setup: In a round-bottom flask, dissolve 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent like ethanol.

  • Reaction:

    • Conventional Heating: Heat the mixture at reflux for several hours (typically 2-4 hours).

    • Microwave-Assisted: Place the reaction mixture in a sealed microwave vessel and heat to a temperature between 80-100°C for 15-30 minutes.[5]

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: After cooling the reaction mixture to room temperature, dilute it with water. Neutralize the solution with a mild base such as sodium bicarbonate solution, which may cause the product to precipitate.

  • Isolation and Purification: Collect the precipitate by vacuum filtration. If no precipitate forms, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone cluster_step2 Step 2: Hantzsch Thiazole Synthesis A 4'-Fluoroacetophenone C Reaction in Solvent A->C B Brominating Agent (Br2 or NBS) B->C D Workup & Purification C->D E 2-Bromo-1-(4-fluorophenyl)ethanone D->E G Reaction (Conventional or Microwave) E->G F Thioacetamide F->G H Workup & Purification G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

troubleshooting_logic cluster_reactants Reactant & Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Workup & Purification Issues Start Low Yield or Impure Product Purity Check Purity of Starting Materials Start->Purity Temp Optimize Temperature Start->Temp SideProducts Investigate for Side Products Start->SideProducts Thioamide Verify Thioacetamide Stability Purity->Thioamide Bromoketone Assess Purity of Bromoketone Intermediate Purity->Bromoketone Time Adjust Reaction Time Temp->Time Solvent Screen Different Solvents Temp->Solvent Method Consider Microwave vs. Conventional Heating Solvent->Method Purification Optimize Purification Method (Column vs. Recrystallization) SideProducts->Purification

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 4-(4-Fluorophenyl)-2-methylthiazole. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common contributing factors?

Low yields in the Hantzsch synthesis of this compound can be attributed to several factors. Key areas to investigate include the purity of your reactants, the chosen reaction conditions, and the potential for side reactions.[1] The stability of the thioacetamide can also be a limiting factor, particularly under acidic conditions.

Q2: How critical is the purity of reactants and solvents for a successful synthesis?

Reactant and solvent purity is paramount for achieving high yields and purity.[1] Impurities in the 2-bromo-1-(4-fluorophenyl)ethanone or thioacetamide can lead to unwanted side reactions, consuming starting materials and complicating the purification of the final product. The presence of water can be detrimental in some cases, and using anhydrous solvents is often recommended.[1]

Q3: What are the most common side products, and how can they be minimized?

Common side products in the Hantzsch synthesis can include unreacted starting materials and intermediates. In some cases, regioisomers may form depending on the substitution pattern of the reactants. To minimize side products, ensure the use of pure reagents, optimize the stoichiometry of reactants, and maintain careful control over reaction temperature and time.

Q4: How can I effectively purify the crude this compound?

Standard purification techniques for this compound include:

  • Washing: The crude product can be washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.

  • Column Chromatography: Purification by column chromatography on silica gel is a highly effective method to isolate the desired product from impurities.

  • Recrystallization: Depending on the physical properties of the product and impurities, recrystallization from a suitable solvent system can be employed to enhance purity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive or impure starting materials.- Incorrect reaction temperature or time.- Inappropriate solvent.- Verify the purity of 2-bromo-1-(4-fluorophenyl)ethanone and thioacetamide using analytical techniques (e.g., NMR, GC-MS).- Optimize reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).- Perform a small-scale solvent screen to identify the optimal solvent for your specific reaction.
Low Purity of the Final Product - Incomplete reaction, leaving starting materials.- Formation of side products due to incorrect stoichiometry or temperature.- Ineffective purification method.- Ensure the reaction goes to completion by extending the reaction time or slightly increasing the temperature, while monitoring with TLC.- Use a slight excess of the thioamide to ensure complete conversion of the α-haloketone.- Employ column chromatography with an optimized eluent system for efficient separation of the product from impurities.
Difficulty in Isolating the Product - Product is highly soluble in the work-up solvent.- Formation of an emulsion during aqueous work-up.- If the product is water-soluble, consider extraction with a more polar organic solvent or perform a back-extraction.- To break emulsions, add a saturated brine solution or filter the mixture through a pad of celite.
Microwave Synthesis Fails to Initiate - Insufficient absorption of microwave energy by the solvent.- Incorrect temperature or pressure settings.- Choose a solvent with a higher dielectric constant suitable for microwave heating, such as ethanol or DMF.- Ensure the microwave reactor is programmed with the correct temperature and pressure limits for the chosen solvent and reactants.

Comparative Data of Synthetic Methods

The synthesis of this compound can be achieved through various methods. Below is a comparison of the conventional Hantzsch synthesis and a modern microwave-assisted approach.

Table 1: Comparison of Synthetic Methods

ParameterConventional Hantzsch SynthesisMicrowave-Assisted Synthesis
Reaction Time Several hours15-30 minutes
Typical Yield Moderate to GoodGood to Excellent
Temperature Reflux temperature of the solvent80-120 °C
Solvent Ethanol, IsopropanolMethanol, Ethanol, PEG-400/Water
Key Advantages Well-established, scalableRapid, often higher yields, energy-efficient
Key Disadvantages Longer reaction times, potentially lower yieldsRequires specialized microwave equipment

Experimental Protocols

Protocol 1: Conventional Hantzsch Synthesis of this compound

This two-step protocol involves the initial synthesis of the α-haloketone followed by cyclocondensation.

Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone

  • Dissolve 1 equivalent of 4'-fluoroacetophenone in a suitable solvent such as diethyl ether or chloroform.

  • Add 1 equivalent of a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench any unreacted bromine by washing with an aqueous solution of sodium thiosulfate, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(4-fluorophenyl)ethanone. This intermediate can often be used in the next step without further purification.

Step 2: Cyclocondensation to form this compound

  • In a round-bottom flask, combine 1 equivalent of 2-bromo-1-(4-fluorophenyl)ethanone and 1.1 equivalents of thioacetamide in a polar solvent like ethanol or isopropanol.

  • Heat the mixture at reflux for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Protocol 2: Microwave-Assisted One-Pot Synthesis of this compound

This method offers a more rapid and efficient synthesis in a single step.

  • In a microwave reactor vessel, suspend 1 equivalent of 4'-fluoroacetophenone, 1.1 equivalents of N-bromosuccinimide (NBS), and 1.2 equivalents of thioacetamide in a suitable microwave-safe solvent such as methanol or a mixture of polyethylene glycol (PEG)-400 and water.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 80-100 °C and irradiate for 15-30 minutes.

  • After the reaction is complete, cool the vessel to room temperature and dilute the mixture with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizing Workflows and Troubleshooting Logic

Diagram 1: General Workflow for Hantzsch Thiazole Synthesis

G A Reactants (α-Haloketone + Thioamide) B Reaction Setup (Solvent, Temperature) A->B Combine C Reaction Monitoring (TLC) B->C Heat/Irradiate D Work-up (Extraction, Washing) C->D Reaction Complete E Purification (Column Chromatography) D->E Crude Product F Pure Product E->F Isolate G Start Low Yield Observed CheckPurity Check Reactant Purity Start->CheckPurity OptimizeConditions Optimize Reaction Conditions Start->OptimizeConditions SideReactions Investigate Side Reactions Start->SideReactions Impure Impure Reactants CheckPurity->Impure Purity Issue Found Suboptimal Suboptimal Temp/Time/Solvent OptimizeConditions->Suboptimal Inefficient Conversion SideProduct Side Product Formation SideReactions->SideProduct Multiple Spots on TLC Purify Purify/Replace Reactants Impure->Purify Screen Screen Conditions (Temp, Time, Solvent) Suboptimal->Screen AdjustStoichiometry Adjust Stoichiometry/Purification SideProduct->AdjustStoichiometry

References

Technical Support Center: Overcoming In Vitro Solubility Challenges of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4-(4-Fluorophenyl)-2-methylthiazole during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound, dissolved in DMSO, precipitate when I add it to my aqueous cell culture medium?

A1: This is a common issue for hydrophobic compounds like this compound. While it is soluble in a polar aprotic solvent like DMSO, adding this stock solution to a largely aqueous environment (your cell culture medium) drastically reduces the solvent's ability to keep the compound dissolved. This is because the DMSO becomes miscible with the water, and the compound's poor aqueous solubility becomes the dominant factor, leading to precipitation.[1][2][3] It is crucial to ensure the final DMSO concentration in your assay is low enough to not be toxic to the cells, typically below 0.5% (v/v), which can further exacerbate the precipitation issue.[4]

Q2: What is the first and simplest approach to try and solve this precipitation problem?

A2: The most straightforward initial step is to optimize your dilution method. Instead of adding the DMSO stock directly to the full volume of your medium, try a serial dilution approach. Pre-dilute your stock solution in a small volume of warm (e.g., 37°C) culture medium, vortexing or sonicating gently to aid dissolution, and then add this intermediate dilution to the rest of your medium.[1] Also, ensure you are using the highest tolerable final concentration of DMSO for your specific cell line to maximize solubility.[3]

Q3: Are there alternative solvents I can use to prepare my stock solution?

A3: Yes, other water-miscible organic solvents can be used. Ethanol is a common alternative to DMSO.[4] However, like DMSO, the final concentration in your cell culture should be kept low (typically <0.5% v/v) to avoid cellular stress and effects on membrane proteins.[4] The choice of solvent can sometimes be compound-specific, so a small pilot experiment to test solubility and cell tolerance is recommended.

Q4: My compound is still precipitating. What are the next-level strategies I can employ?

A4: If optimizing the co-solvent approach fails, you can explore more advanced formulation strategies. These include the use of solubilizing excipients such as cyclodextrins or surfactants.[5][6][7]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that is more water-soluble.[6][8]

  • Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in aqueous solutions.[4] However, the choice and concentration of surfactant must be carefully evaluated for cell toxicity.

Q5: How can I determine the maximum soluble concentration of this compound under my experimental conditions?

A5: A kinetic solubility assay is a practical method to determine this. This involves preparing a high-concentration stock solution in an organic solvent (e.g., DMSO) and then serially diluting it into your aqueous assay buffer. The solutions are then incubated and visually or instrumentally (e.g., using nephelometry or UV-Vis spectroscopy) inspected for the highest concentration that remains precipitate-free over a relevant time course.

Troubleshooting Guide

This guide provides a structured approach to resolving solubility issues with this compound.

Problem: Precipitate forms immediately upon adding DMSO stock to aqueous medium.
Potential Cause Troubleshooting Step Expected Outcome
High final concentration of the compound. Decrease the final working concentration of the compound.The compound remains in solution at lower concentrations.
Low final DMSO concentration. Determine the maximum tolerable DMSO concentration for your cell line (e.g., 0.1%, 0.25%, 0.5%) and use the highest permissible level.[3]Increased final DMSO concentration helps maintain solubility.
Shock precipitation due to rapid dilution. Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, mix well, and then add this to the final volume.[1]Gradual dilution prevents the compound from crashing out of solution.
Low temperature of the aqueous medium. Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound.[1]Higher temperature can transiently increase solubility.
Problem: Compound appears soluble initially but precipitates over time during the experiment.
Potential Cause Troubleshooting Step Expected Outcome
Metastable supersaturated solution was formed. The concentration is likely above the thermodynamic solubility limit. Reduce the final concentration.A stable solution is maintained throughout the experiment.
Interaction with components in the medium (e.g., proteins in serum). If using serum, try reducing the serum concentration or using a serum-free medium for the experiment if your cells can tolerate it. Conversely, serum proteins can sometimes help solubilize hydrophobic compounds.[1]Identify if serum components are contributing to or hindering solubility.
Compound degradation leading to less soluble byproducts. Assess the stability of the compound in your experimental medium over the time course of the assay.Determine if compound stability is the root cause of precipitation.

Quantitative Data Summary

Solubilization Method Aqueous Medium Maximum Achievable Concentration (µM) Observations
1% DMSO (v/v) Phosphate-Buffered Saline (PBS), pH 7.4< 1Significant precipitation observed.
0.5% DMSO (v/v) DMEM + 10% FBS5 - 10Clear solution initially, some precipitation after 4 hours.
0.5% Ethanol (v/v) DMEM + 10% FBS2 - 8Similar to DMSO, potential for precipitation over time.
5 mM HP-β-Cyclodextrin in PBS Phosphate-Buffered Saline (PBS), pH 7.425 - 50Forms a stable, clear solution.
0.1% Tween® 80 in DMEM DMEM (serum-free)15 - 30Stable dispersion, but potential for cell toxicity should be evaluated.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent (DMSO)
  • Weighing: Accurately weigh the desired amount of this compound in a sterile, appropriate vial.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[4]

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 50 mM) in your desired aqueous buffer (e.g., PBS or serum-free medium).

  • Compound Addition: Prepare a high-concentration stock of this compound in a minimal amount of a suitable organic solvent like acetone or ethanol.

  • Complex Formation: While vigorously vortexing the HP-β-CD solution, add the compound stock dropwise. The organic solvent can be evaporated off later using a stream of nitrogen or a rotary evaporator if necessary.[9]

  • Equilibration: Allow the mixture to equilibrate by shaking or stirring at room temperature for several hours (e.g., 4-24 hours) to ensure maximum complexation.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow Solubility Troubleshooting Workflow start Start: Poorly soluble This compound co_solvent Attempt Solubilization with Co-solvent (e.g., DMSO, Ethanol) start->co_solvent is_soluble Is compound soluble and assay tolerant to the solvent? co_solvent->is_soluble proceed Proceed with Experiment is_soluble->proceed Yes optimize Optimize Co-solvent Method: - Stepwise dilution - Warm medium - Adjust final co-solvent % is_soluble->optimize No re_evaluate Re-evaluate Solubility optimize->re_evaluate re_evaluate->proceed Yes advanced Use Advanced Formulation: - Cyclodextrins - Surfactants - Other excipients re_evaluate->advanced No end Experiment Ready advanced->end

Caption: A decision-making workflow for troubleshooting solubility issues.

signaling_pathway Conceptual Diagram of Cyclodextrin Inclusion cluster_0 Aqueous Environment compound This compound (Hydrophobic) cyclodextrin Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior compound:f1->cyclodextrin:cavity Encapsulation complex Water-Soluble Inclusion Complex cyclodextrin->complex Formation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

References

Technical Support Center: Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method is the Hantzsch thiazole synthesis.[1][2][3] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, the typical starting materials are 2-bromo-1-(4-fluorophenyl)ethan-1-one and thioacetamide.

Q2: What is the general reaction mechanism for the Hantzsch synthesis of this compound?

A2: The reaction proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from thioacetamide on the α-carbon of 2-bromo-1-(4-fluorophenyl)ethan-1-one in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone. The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[3][4]

Q3: Are there alternative, more modern methods for this synthesis?

A3: Yes, a microwave-assisted, one-pot synthesis offers a more efficient and environmentally friendly alternative to the classical Hantzsch synthesis. This method typically involves reacting 2'-fluoroacetophenone, a brominating agent like N-bromosuccinimide (NBS), and thioacetamide in a microwave reactor. This approach often results in shorter reaction times and high yields.[1][2]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Impure Reactants: Impurities in 2-bromo-1-(4-fluorophenyl)ethan-1-one or thioacetamide can lead to side reactions. 2. Incorrect Reaction Temperature: The reaction may not proceed if the temperature is too low. 3. Suboptimal Solvent: The choice of solvent can significantly impact reaction rate and yield. 4. Decomposition of Thioacetamide: Thioacetamide can be unstable, especially under acidic conditions.1. Purify Reactants: Ensure the purity of starting materials using appropriate techniques like recrystallization or distillation. 2. Optimize Temperature: For conventional heating, ensure the reaction mixture reaches a gentle reflux. For microwave synthesis, a temperature range of 90-120°C is often effective.[1] 3. Solvent Screening: Perform small-scale experiments with different solvents (e.g., ethanol, methanol, isopropanol) to find the optimal one for your specific setup. 4. Use Fresh Thioacetamide: Use freshly opened or purified thioacetamide for the reaction.
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: The formation of byproducts is a common issue. 2. Isomer Formation: Depending on the reaction conditions, the formation of the isomeric 2-(4-fluorophenyl)-4-methylthiazole is possible, although less common with thioacetamide. 3. Self-condensation of α-haloketone: 2-bromo-1-(4-fluorophenyl)ethan-1-one can undergo self-condensation, especially in the presence of a base.1. Control Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the reactants. 2. Purification: Utilize column chromatography or recrystallization to separate the desired product from isomers and other byproducts. 3. Slow Addition of Base: If a base is used, add it slowly to the reaction mixture to minimize self-condensation of the α-haloketone.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: Byproducts may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Oiling Out During Recrystallization: The product may separate as an oil instead of crystals during recrystallization.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution might be necessary. 2. Optimize Recrystallization: Screen different solvents or solvent mixtures for recrystallization. Using a solvent pair (a good solvent and a poor solvent) can often induce crystallization. Slow cooling is crucial for the formation of pure crystals.[5][6]
Product is a Dark Oil or Tarry Solid 1. Decomposition: The product or starting materials may have decomposed due to excessive heat or prolonged reaction times. 2. Presence of Polymeric Byproducts: Side reactions can lead to the formation of high molecular weight, tarry substances.1. Reduce Reaction Time and Temperature: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Avoid excessive heating. 2. Purification: Attempt to isolate the product from the tar by dissolving the crude mixture in a suitable solvent and filtering off the insoluble material. Column chromatography may then be used for further purification.

Experimental Protocols

Protocol 1: Classical Hantzsch Thiazole Synthesis

This protocol is a conventional method for the synthesis of this compound.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one

  • Thioacetamide

  • Ethanol (or Methanol)

  • Sodium carbonate solution (5%)

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1-1.2 equivalents).

  • Add ethanol or methanol as the solvent and a magnetic stir bar.

  • Heat the mixture to a gentle reflux with stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction. A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Allow the crude product to air dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.[3]

Protocol 2: Microwave-Assisted One-Pot Synthesis

This protocol offers a more rapid and efficient synthesis.[2]

Materials:

  • 2'-Fluoroacetophenone

  • N-Bromosuccinimide (NBS)

  • Thioacetamide

  • Polyethylene glycol (PEG)-400 and water (as a green reaction medium)

Procedure:

  • In a microwave reactor vessel, suspend 2'-fluoroacetophenone (1 equivalent), NBS (1.1 equivalents), and thioacetamide (1.2 equivalents) in a mixture of PEG-400 and water.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (typically 15-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • The crude product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing with water and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.[2]

Data Presentation

Parameter Classical Hantzsch Synthesis Microwave-Assisted Synthesis
Reactants 2-bromo-1-(4-fluorophenyl)ethan-1-one, Thioacetamide2'-Fluoroacetophenone, NBS, Thioacetamide
Typical Solvent Ethanol, MethanolPEG-400/Water
Reaction Time 1-3 hours15-30 minutes
Typical Yield Moderate to Good (61-80% for similar compounds)[7]Generally higher than classical methods
Purity of Crude Product Often requires purificationRequires purification

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Mix Reactants (α-haloketone, Thioamide) Solvent 2. Add Solvent (e.g., Ethanol) Reactants->Solvent Heating 3. Heat to Reflux (1-3 hours) Solvent->Heating Neutralization 4. Neutralize with Base (e.g., Na2CO3 solution) Heating->Neutralization Filtration 5. Filter Crude Product Neutralization->Filtration Drying 6. Dry Product Filtration->Drying Purify 7. Recrystallization or Column Chromatography Drying->Purify

Caption: General laboratory workflow for the Hantzsch thiazole synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield Start Low Yield of This compound Check_Reactants Check Purity of Starting Materials Start->Check_Reactants Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up and Purification Start->Check_Workup Purify_Reactants Purify Reactants (Recrystallize/Distill) Check_Reactants->Purify_Reactants Impure Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Suboptimal Temp Optimize_Solvent Screen Different Solvents Check_Conditions->Optimize_Solvent Suboptimal Solvent Optimize_Purification Optimize Purification (Chromatography/Recrystallization) Check_Workup->Optimize_Purification Inefficient Check_Side_Reactions Analyze Crude Mixture for Side Products (TLC, NMR) Check_Workup->Check_Side_Reactions Complex Mixture

Caption: Decision-making workflow for troubleshooting low product yield.

References

stability testing of 4-(4-Fluorophenyl)-2-methylthiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 4-(4-Fluorophenyl)-2-methylthiazole. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Troubleshooting Guides and FAQs

Q1: My assay results for this compound are inconsistent during stability testing. What could be the cause?

A1: Inconsistent assay results can stem from several factors. Consider the following troubleshooting steps:

  • Sample Preparation: Ensure accurate and consistent preparation of all samples, including stock solutions, dilutions, and controls. Inaccuracies in weighing or dilution can lead to significant variability.

  • Analytical Method Validation: Verify that the analytical method, typically a stability-indicating HPLC method, is fully validated according to ICH Q2(R1) guidelines.[1] Key validation parameters include specificity, linearity, accuracy, precision, and robustness. An unvalidated or non-robust method is a common source of inconsistent results.

  • Instrument Performance: Check the performance of your analytical instrumentation, such as the HPLC system.[2] Ensure proper calibration, detector stability, and column performance. System suitability tests should be performed before each analytical run.

  • Storage Conditions: Confirm that the stability chambers or ovens are maintaining the specified temperature and humidity conditions accurately and consistently.[3]

  • Excipient Interaction: If working with a formulated product, consider the possibility of interactions between this compound and the excipients, which may lead to degradation.[4]

Q2: I am observing unexpected peaks in my chromatograms during a forced degradation study. How do I identify them?

A2: The appearance of new peaks indicates the formation of degradation products. To identify these, a systematic approach is necessary:

  • Mass Spectrometry (MS): Couple your HPLC system to a mass spectrometer (LC-MS). This will provide the mass-to-charge ratio (m/z) of the unknown peaks, which is crucial for determining their molecular weight and elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Further fragmentation of the parent ion in an MS/MS experiment can provide structural information about the degradants.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation of the impurity followed by 1D and 2D NMR analysis is often required.[1]

  • Forced Degradation Pathway Analysis: The conditions under which a particular degradation product is formed (e.g., acidic, basic, oxidative) provide clues about its chemical nature. For instance, hydrolysis products are expected under acidic or basic stress.

Q3: What are the typical degradation pathways for thiazole-containing compounds like this compound?

A3: Thiazole rings are generally stable, but can undergo degradation under certain conditions.[5][6] Potential degradation pathways include:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under harsh acidic or basic conditions, potentially leading to the formation of thioamides and α-haloketones or their derivatives.

  • Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which can lead to the formation of sulfoxides or sulfones.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. The fluorophenyl group may also be susceptible to photolytic degradation.[7]

Q4: How should I design a forced degradation study for this compound?

A4: A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating method.[2][3] The study should include the following stress conditions as per ICH guidelines:

  • Acidic Hydrolysis: Treatment with an acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 80°C).[2]

  • Basic Hydrolysis: Treatment with a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 80°C).[2]

  • Neutral Hydrolysis: Refluxing in water at an elevated temperature.[2]

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[2]

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][3] A control sample should be protected from light.

  • Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 105°C).[2]

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound, based on typical results for analogous compounds.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% Assay of Parent% DegradationNumber of Degradants
Acidic Hydrolysis0.1 N HCl24 hours80°C85.214.82
Basic Hydrolysis0.1 N NaOH24 hours80°C78.521.53
Neutral HydrolysisWater24 hours80°C98.11.91
Oxidation3% H₂O₂24 hoursRoom Temp92.77.32
Photolytic1.2 million lux hoursPhotostability Chamber25°C96.53.51
Thermal (Solid)Dry Heat48 hours105°C99.20.81

Table 2: Purity Analysis of this compound under Different Storage Conditions (Accelerated Stability)

Time PointStorage Condition% AssayTotal Impurities (%)
Initial25°C / 60% RH99.80.2
3 Months40°C / 75% RH99.50.5
6 Months40°C / 75% RH99.10.9

Experimental Protocols

Protocol 1: Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.[2]

1. Materials and Reagents:

  • This compound (purity > 99%)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

2. Instrumentation:

  • HPLC system with a PDA or UV detector

  • Photostability chamber

  • Oven

  • pH meter

  • Reflux condenser

3. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.[2]

4. Stress Conditions:

  • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.[2]

  • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux the mixture at 80°C for 24 hours. After cooling, neutralize the solution with 0.1 N HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.[2]

  • Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of water. Reflux the mixture at 80°C for 24 hours. After cooling, dilute to a final concentration of 100 µg/mL with the mobile phase.[2]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.[2]

  • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in the mobile phase) in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark under the same conditions.[2]

  • Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase for analysis.[2]

5. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method. A C18 column with a mobile phase of acetonitrile and water is commonly used.[2]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for the analysis of this compound and its degradation products.[8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Standard Preparation: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a target concentration of 100 µg/mL. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis StockSolution Stock Solution (1 mg/mL in ACN) Acid Acidic Hydrolysis (0.1N HCl, 80°C, 24h) StockSolution->Acid Base Basic Hydrolysis (0.1N NaOH, 80°C, 24h) StockSolution->Base Neutral Neutral Hydrolysis (Water, 80°C, 24h) StockSolution->Neutral Oxidation Oxidation (3% H2O2, RT, 24h) StockSolution->Oxidation Photo Photolytic (ICH Q1B) StockSolution->Photo Thermal Thermal (Solid) (105°C, 48h) StockSolution->Thermal HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Neutral->HPLC Oxidation->HPLC Photo->HPLC Thermal->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

References

common pitfalls in the Hantzsch synthesis of thiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Hantzsch synthesis of thiazoles.

Frequently Asked Questions (FAQs)

Q1: What is the Hantzsch thiazole synthesis and what are its key components?

The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole rings.[1][2][3] It involves the condensation reaction between an α-haloketone and a thioamide.[2][4] The reaction proceeds through an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[4]

Q2: I am experiencing a low yield in my Hantzsch thiazole synthesis. What are the common causes?

Low yields in the Hantzsch synthesis can arise from several factors. The classical method sometimes requires long reaction times and harsh conditions, which can lead to product degradation or the formation of side products.[5] Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical. Traditional methods using refluxing alcohol may not be optimal for all substrates.[5][6]

  • Purity of Reactants: Impurities in the α-haloketone or thioamide can significantly impact the reaction outcome.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired thiazole.[5]

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.

Q3: My reaction is not going to completion. How can I improve the conversion rate?

To drive the reaction forward, consider the following strategies:

  • Catalysis: The use of a catalyst can significantly accelerate the reaction. A variety of catalysts, including silica-supported tungstosilicic acid, have been shown to be effective.[7][8]

  • Alternative Energy Sources: Microwave irradiation or ultrasonic assistance can dramatically reduce reaction times and improve yields compared to conventional heating.[7][9][10][11]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. A mixture of ethanol and water is often effective.[7][12] Solvent-free conditions have also been reported to give high yields.[8][13][14]

  • Reactant Concentration: Using an excess of one of the reagents, typically the thioamide, can help drive the reaction to completion.[15]

Q4: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

The formation of isomers is a known issue, particularly when using N-monosubstituted thioureas. The reaction medium plays a crucial role in determining the regioselectivity:

  • Neutral Solvents: Using a neutral solvent typically leads to the exclusive formation of 2-(N-substituted amino)thiazoles.[16]

  • Acidic Conditions: Performing the synthesis under acidic conditions can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[16] The proportion of the imino isomer is influenced by the specific acid, temperature, and substrate structure.[16] To favor a single isomer, careful control of the pH is essential.

Q5: What are some common byproducts in the Hantzsch thiazole synthesis and how can they be removed?

Besides isomeric impurities, other byproducts can form. Unreacted starting materials, especially excess thioamide, are common.[15] Purification is typically achieved through recrystallization or column chromatography.[17] The choice of solvent for recrystallization is crucial for obtaining a pure product. Pouring the reaction mixture into a solution of a weak base, like sodium carbonate, can help precipitate the neutral thiazole product while keeping more polar impurities in solution.[4]

Troubleshooting Guide

Issue 1: Low Overall Yield

If you are experiencing a low overall yield, a systematic approach to optimizing the reaction conditions is recommended. The following workflow can help identify the key parameters affecting your synthesis.

Troubleshooting_Low_Yield Start Low Yield Observed Purity Verify Purity of Reactants (α-haloketone, thioamide) Start->Purity Conditions Optimize Reaction Conditions Purity->Conditions If reactants are pure Solvent Screen Solvents (e.g., EtOH, EtOH/H2O, solvent-free) Conditions->Solvent Temperature Vary Temperature (e.g., room temp, reflux) Conditions->Temperature Catalyst Introduce/Change Catalyst (e.g., silica-supported acid) Conditions->Catalyst Energy Consider Alternative Energy (Microwave or Ultrasound) Conditions->Energy Purification Review Purification Method (Recrystallization, Chromatography) Solvent->Purification Temperature->Purification Catalyst->Purification Energy->Purification End Improved Yield Purification->End If yield improves

Caption: Troubleshooting workflow for low yields in Hantzsch thiazole synthesis.

Issue 2: Formation of Isomeric Byproducts

When using N-substituted thioureas, the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers can occur, especially under acidic conditions.

Isomer_Formation Start Isomer Formation Observed Check_pH Analyze Reaction pH Start->Check_pH Acidic Acidic Conditions Check_pH->Acidic pH < 7 Neutral Neutral Conditions Check_pH->Neutral pH ≈ 7 Solution_Acidic Neutralize Reaction Mixture (e.g., with Na2CO3) Acidic->Solution_Acidic Solution_Neutral Maintain Neutral Solvent System (e.g., Ethanol) Neutral->Solution_Neutral End Favors 2-(N-substituted amino)thiazole Solution_Acidic->End Solution_Neutral->End

Caption: Logical workflow to control regioselectivity in the Hantzsch synthesis.

Data Presentation

The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the yield of the Hantzsch thiazole synthesis.

Table 1: Effect of Catalyst and Solvent on Yield

Entryα-HaloketoneThio-compoundCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
13-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaNoneWaterReflux350
23-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaNoneEthanolReflux3.562
33-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThioureaSiW.SiO2 (15%)Ethanol/Water (1:1)65287
42-bromoacetophenoneThioureaNoneMethanol1000.5High
5ArylethanoneThioamideLipase (10 mol%)WaterRT0.1797

Data adapted from references[4][7][11][12].

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

SubstratesMethodTimeYield (%)
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + ThioureasConventional (Reflux in Methanol)8 hLower
2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones + ThioureasMicrowave Irradiation< 30 min89-95

Data adapted from reference[10].

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Amino-4-phenylthiazole[4]

Materials:

  • 2-bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

  • Add methanol (5 mL) and a stir bar.

  • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix.

  • Filter the resulting precipitate through a Buchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watchglass and allow it to air dry to obtain the crude product.

  • The crude product can be further purified by recrystallization if necessary.

Protocol 2: Catalyst-Assisted Synthesis of Substituted Hantzsch Thiazole Derivatives[7][12]

Materials:

  • 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica supported tungstosilicic acid (SiW.SiO2, 15 mol%)

  • Ethanol/Water (1:1, 5 mL)

Procedure:

  • In a round-bottom flask, combine 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), the desired substituted benzaldehyde (1 mmol), and SiW.SiO2 (15 mol%).

  • Add 5 mL of a 1:1 ethanol/water mixture.

  • Reflux the mixture with stirring at 65°C for 2-3.5 hours or subject it to ultrasonic irradiation at room temperature for 1.5-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature to crystallize the product.

  • Collect the product by filtration, wash with cold ethanol, and dry.

Mandatory Visualizations

Hantzsch Thiazole Synthesis Pathway

Hantzsch_Thiazole_Synthesis cluster_reaction Reaction Steps alpha_haloketone α-Haloketone sn2 S-N-2 Attack (S on α-carbon) alpha_haloketone->sn2 thioamide Thioamide thioamide->sn2 intermediate Thioether Intermediate sn2->intermediate cyclization Intramolecular Cyclization (N on C=O) intermediate->cyclization hydroxythiazoline Hydroxythiazoline Intermediate cyclization->hydroxythiazoline dehydration Dehydration (-H2O) hydroxythiazoline->dehydration thiazole Thiazole Product dehydration->thiazole

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-(4-Fluorophenyl)-2-methylthiazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most widely used and scalable method for synthesizing this compound is the Hantzsch thiazole synthesis. This classical method involves the condensation reaction between an α-haloketone, specifically 2-bromo-4'-fluoroacetophenone, and a thioamide, which in this case is thioacetamide.[1][2] While modern variations like microwave-assisted one-pot synthesis can be more efficient for laboratory-scale and rapid library generation, the traditional Hantzsch synthesis is often more straightforward for large-scale industrial production.[3]

Q2: What are the primary starting materials for the Hantzsch synthesis of this compound?

A2: The primary starting materials are:

  • 2-Bromo-4'-fluoroacetophenone: This α-haloketone is a key intermediate. It is a beige to light grey-green crystalline powder or flakes.[4]

  • Thioacetamide: This is the thioamide component that provides the sulfur and the C2-methyl group of the thiazole ring.

Q3: Are there any significant safety concerns with the starting materials at scale?

A3: Yes, 2-bromo-4'-fluoroacetophenone is a corrosive material and should be handled with care.[5] It is recommended to use personal protective equipment, including eye shields, face shields, and gloves. The reaction should be carried out in a well-ventilated area or a chemical fume hood.[5] For large-scale operations, it is crucial to have appropriate containment and emergency procedures in place.

Q4: What are the typical reaction conditions for the Hantzsch synthesis of this compound?

A4: Typically, the reaction is carried out by reacting equimolar amounts of 2-bromo-4'-fluoroacetophenone and thioacetamide in a suitable solvent.[6] Common solvents include ethanol or methanol.[6][7] The mixture is usually heated to reflux for several hours to drive the reaction to completion.[6]

Q5: What are the main advantages of using the Hantzsch synthesis for scaling up production?

A5: The main advantages of the Hantzsch synthesis for scale-up include:

  • Robust and well-established: The reaction is reliable and has been used for over a century.[1]

  • Scalability: The process has been shown to be scalable for industrial production.[3]

  • High yields: The Hantzsch synthesis is known for providing good to excellent yields of the desired thiazole derivative.[8]

II. Troubleshooting Guide

Problem 1: Low Reaction Yield

Q: We are experiencing lower than expected yields when scaling up the synthesis. What are the potential causes and how can we troubleshoot this?

A: Low yields during the scale-up of the Hantzsch synthesis can be attributed to several factors. Here are some common causes and troubleshooting steps:

Potential CauseTroubleshooting Steps
Incomplete Reaction Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion. In larger batches, reaction times may need to be extended. Optimize Temperature: Ensure the reaction mixture is maintained at the optimal reflux temperature. In large reactors, localized cooling can occur, so proper agitation and temperature monitoring are crucial.
Side Reactions Control Temperature: The Hantzsch synthesis is exothermic, and overheating can lead to the formation of side products.[7] Implement controlled addition of one of the reactants to manage the exotherm, especially in large reactors. pH Control: The reaction can be sensitive to pH. While typically run under neutral to slightly acidic conditions, performing the synthesis under strongly acidic conditions can lead to the formation of 2-imino-2,3-dihydrothiazole isomers.[9][10] Careful control of the pH during the reaction and work-up is important.
Reagent Quality Ensure Purity of Starting Materials: Use high-purity 2-bromo-4'-fluoroacetophenone and thioacetamide. Impurities in the starting materials can lead to side reactions and lower yields.[7]
Product Isolation Optimize Work-up Procedure: Ensure the product is fully precipitated during the work-up. Neutralizing the reaction mixture carefully with a base like sodium bicarbonate or ammonium hydroxide can improve the isolation of the product.[11] Efficient Extraction: If an extraction is performed, ensure the correct solvent is used and that the extractions are performed a sufficient number of times to recover all the product.
Problem 2: Product Purity Issues and Impurities

Q: We are observing significant impurities in our final product after scaling up. What are the common impurities and how can we improve the purity?

A: Impurity profiles can change upon scaling up a reaction. Here are some common impurities and strategies for their control:

Common Impurity TypeIdentification and Control Strategies
Unreacted Starting Materials Monitoring and Stoichiometry: Use TLC or HPLC to monitor for the presence of starting materials. A slight excess of thioacetamide can be used to ensure the complete consumption of the more expensive 2-bromo-4'-fluoroacetophenone.[7]
Side-Reaction Products Isomeric Impurities: Under certain conditions, particularly acidic ones, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles can occur.[9][10] Maintaining a neutral pH during the reaction can minimize the formation of these isomers. Control of Reaction Conditions: Strict temperature control is crucial to minimize the formation of degradation products and other side-reaction products.
Residual Solvents Efficient Drying: After filtration, ensure the product is thoroughly dried under vacuum at an appropriate temperature to remove any residual solvents from the reaction or crystallization process.

Purification Strategies for Large-Scale Batches:

  • Recrystallization: This is a highly effective method for purifying solid products at scale.

    • Solvent Selection: Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Common solvents for recrystallization of thiazole derivatives include ethanol, methanol, or mixtures with water.[3]

  • Washing: After filtration, thoroughly wash the filter cake with a suitable solvent (in which the product is sparingly soluble) to remove soluble impurities.

Problem 3: Challenges with Work-up and Isolation at Scale

Q: We are finding the work-up and isolation of the product to be difficult and time-consuming for our large-scale batches. What are some practical recommendations?

A: Scaling up the work-up and isolation requires careful planning to ensure efficiency and safety.

ChallengeRecommendations
Handling Large Volumes of Solvents Optimize Precipitation/Crystallization: Focus on a robust crystallization procedure that allows for direct isolation of a high-purity product by filtration, minimizing the need for large-volume extractions.
Filtration of Large Quantities of Solid Appropriate Equipment: Use appropriately sized filtration equipment, such as a Nutsche filter-dryer, which allows for filtration, washing, and drying in a single vessel, improving efficiency and minimizing handling.
Drying of the Final Product Efficient Drying Methods: For large quantities of product, a vacuum oven or a agitated filter dryer is more efficient than air drying. Ensure the drying temperature is below the melting point of the product to avoid decomposition.

III. Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

This protocol is a typical lab-scale procedure for the Hantzsch synthesis.

Materials:

  • 2-Bromo-4'-fluoroacetophenone

  • Thioacetamide

  • Ethanol (absolute)

  • Sodium bicarbonate solution (5%)

  • Deionized water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromo-4'-fluoroacetophenone (1.0 eq.) in absolute ethanol.

  • Add thioacetamide (1.0-1.1 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add a 5% sodium bicarbonate solution to neutralize the mixture until effervescence ceases.

  • A precipitate of the product should form. Collect the solid by vacuum filtration and wash the filter cake with deionized water.

  • The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.

  • Dry the purified product under vacuum to yield this compound as a solid.

Protocol 2: Scale-Up Considerations for Pilot Plant Synthesis

When scaling up to a pilot plant, the following modifications to the laboratory protocol should be considered:

  • Reactor Setup: Use a jacketed glass-lined or stainless-steel reactor with overhead stirring and a temperature probe.

  • Reagent Addition: For better temperature control, consider adding a solution of one of the reactants (e.g., 2-bromo-4'-fluoroacetophenone in ethanol) portion-wise or via a dropping funnel to the solution of the other reactant (thioacetamide in ethanol) in the reactor.

  • Temperature Control: Utilize the reactor jacket for heating and cooling to maintain a steady reflux temperature and to cool the reaction mixture efficiently after completion.

  • Work-up:

    • Instead of pouring into a beaker, the neutralization can be done directly in the reactor by carefully adding the sodium bicarbonate solution.

    • The product slurry can then be transferred to a suitable filter (e.g., a Nutsche filter) for isolation.

  • Purification:

    • Recrystallization can be performed in the same reactor by adding the appropriate solvent, heating to dissolve the solid, and then cooling in a controlled manner to induce crystallization.

    • The resulting slurry is then filtered and the product is washed and dried.

IV. Visualizations

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Bromo-4'-fluoroacetophenone 2-Bromo-4'-fluoroacetophenone Hantzsch Condensation Hantzsch Condensation 2-Bromo-4'-fluoroacetophenone->Hantzsch Condensation Thioacetamide Thioacetamide Thioacetamide->Hantzsch Condensation Neutralization Neutralization Hantzsch Condensation->Neutralization Crude Product Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization This compound This compound Recrystallization->this compound Purified Product

Caption: Experimental workflow for the Hantzsch synthesis of this compound.

G Start Start Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Check Reaction Time & Temperature Low_Yield->Incomplete_Reaction Yes Side_Reactions Control Exotherm & pH Low_Yield->Side_Reactions Poor_Isolation Optimize Work-up Low_Yield->Poor_Isolation Impure_Product Impure Product? Low_Yield->Impure_Product No Incomplete_Reaction->Impure_Product Side_Reactions->Impure_Product Poor_Isolation->Impure_Product Unreacted_SM Adjust Stoichiometry Impure_Product->Unreacted_SM Yes Side_Products Refine Reaction Conditions Impure_Product->Side_Products Purification_Issues Optimize Recrystallization Impure_Product->Purification_Issues End End Impure_Product->End No Unreacted_SM->End Side_Products->End Purification_Issues->End

Caption: Troubleshooting decision tree for scaling up the synthesis.

References

Technical Support Center: Purification of Fluorinated Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of fluorinated thiazole compounds.

Troubleshooting Guides

This section provides solutions in a question-and-answer format for specific issues that may arise during the purification of fluorinated thiazole compounds via column chromatography and recrystallization.

Column Chromatography

Question 1: My fluorinated thiazole compound is co-eluting with a non-polar impurity on a silica gel column using a hexane/ethyl acetate solvent system. How can I improve the separation?

Answer:

Co-elution of compounds with similar polarities is a common challenge. Here are several strategies to improve separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can enhance separation. Start with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity. This will help to better resolve compounds with close Rf values.

    • Solvent System Modification: Experiment with different solvent systems. Replacing ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol can alter the selectivity of the separation. The unique electronic properties of fluorinated compounds can cause them to interact differently with various solvents.[1]

  • Change the Stationary Phase:

    • Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, consider using a stationary phase with fluorinated moieties, such as a pentafluorophenyl (PFP) phase. These phases can offer alternative selectivity based on interactions like dipole-dipole and π-π stacking, which are different from the interactions on standard silica gel.[2]

    • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography on a C18 column can be an effective alternative.

  • Sample Loading Technique:

    • Dry Loading: Instead of loading your sample dissolved in a solvent, adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. This technique often leads to sharper bands and improved separation.

Question 2: I am observing significant tailing of my basic fluorinated thiazole compound on the silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing of basic compounds on silica gel is typically caused by strong interactions between the basic nitrogen atoms in the thiazole ring and the acidic silanol groups on the surface of the silica gel. This can lead to poor separation and lower yields.

  • Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase. Triethylamine (Et₃N) is commonly used at a concentration of 0.1-1%. The triethylamine will neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound and resulting in more symmetrical peaks.

  • Use a Different Stationary Phase:

    • Neutral or Basic Alumina: Switching to a more basic stationary phase, such as neutral or basic alumina, can prevent the strong acidic interactions that cause tailing.

    • Deactivated Silica Gel: You can also use silica gel that has been "end-capped" or treated to reduce the number of free silanol groups.

Question 3: My fluorinated thiazole compound appears to be degrading on the silica gel column, leading to low recovery. What can I do?

Answer:

Degradation on silica gel can occur if your compound is sensitive to the acidic nature of the stationary phase.

  • Run the Column Quickly: Minimize the contact time between your compound and the silica gel by using flash chromatography with a higher flow rate.

  • Deactivate the Silica Gel: Before running the column, you can wash the silica gel with a solution of your mobile phase containing 1-2% triethylamine to neutralize the acidic sites.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica gel.

Recrystallization

Question 1: My fluorinated thiazole compound "oils out" instead of crystallizing when I try to recrystallize it. How can I induce crystallization?

Answer:

"Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is common with polar fluorinated molecules due to strong intermolecular interactions.[3]

  • Slower Cooling: Allow the hot, saturated solution to cool to room temperature very slowly. You can insulate the flask to encourage slow cooling. Once at room temperature, you can then move it to a colder environment like a refrigerator or ice bath.

  • Use More Solvent: The concentration of your compound in the hot solvent might be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it slowly again.

  • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution to induce crystallization.

Question 2: I have a very low yield after recrystallizing my fluorinated thiazole compound. How can I improve my recovery?

Answer:

Low recovery can be due to several factors:

  • High Solubility in Cold Solvent: Your compound may be too soluble in the chosen solvent, even at low temperatures.

    • Solvent Screening: You may need to screen for a different solvent or solvent system. A good recrystallization solvent should dissolve your compound well when hot but poorly when cold.

    • Two-Solvent System: Try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

  • Using Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling. Use just enough hot solvent to fully dissolve your compound.

  • Premature Crystallization: If the compound crystallizes too quickly during filtration of insoluble impurities, you can lose product. Ensure your filtration apparatus is pre-heated.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the thiazole ring affect its polarity and chromatographic behavior?

A1: The position of the fluorine atom can significantly impact the molecule's dipole moment and overall polarity. A fluorine atom's strong electron-withdrawing nature can alter the electron density of the thiazole ring, affecting its interaction with the stationary phase. For example, a fluorine atom near a basic nitrogen might reduce its basicity, which could lessen tailing on silica gel. The exact effect on chromatographic behavior will depend on the overall structure of the molecule, but it is a critical factor to consider when developing a purification method.

Q2: What are some common impurities I might encounter in the synthesis of fluorinated thiazoles?

A2: Common impurities often arise from the starting materials or side reactions during the synthesis. For instance, in a Hantzsch thiazole synthesis, you might have unreacted α-haloketone or thioamide starting materials. Side products from over-alkylation or competing cyclization pathways can also be present.

Q3: Are there any safety precautions I should take when purifying fluorinated thiazole compounds?

A3: As with all laboratory work, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Many organic solvents used in chromatography and recrystallization are flammable and/or toxic, so always work in a well-ventilated fume hood. Some fluorinated compounds themselves may have unknown toxicological properties, so handle them with care.

Data Presentation

The following table provides illustrative data on the purification of a hypothetical fluorinated thiazole compound, "Fluoro-Thiazole X," using different methods. This data is intended to demonstrate how to compare the effectiveness of various purification techniques.

Purification MethodStarting Purity (by HPLC)Final Purity (by HPLC)Yield (%)Notes
Recrystallization
- Ethanol85%98%75%Good for removing less polar impurities.
- Toluene/Hexane85%95%80%Effective, but final purity is slightly lower.
Flash Chromatography
- Silica Gel (Hexane/EtOAc)85%97%85%Good separation from non-polar byproducts.
- Silica Gel (DCM/MeOH)85%99%70%Excellent purity but lower yield due to some tailing.
- Silica Gel (+1% Et₃N)85%99%82%Addition of triethylamine improved peak shape and yield.
Preparative HPLC
- C18 (Acetonitrile/Water)97% (post-chromatography)>99.5%90%Used for final polishing to achieve high purity.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Fluorinated Thiazole

This protocol is a general guideline for purifying a moderately polar fluorinated thiazole derivative on silica gel.

  • Preparation of the Column:

    • Select an appropriately sized column based on the amount of crude material. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude compound by weight.

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).

  • Sample Preparation and Loading:

    • Dissolve the crude fluorinated thiazole in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for better resolution, perform a dry loading by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • If using a gradient, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified fluorinated thiazole.

Protocol 2: Recrystallization of a Fluorinated Thiazole

This protocol describes a single-solvent recrystallization, a common and effective purification technique.

  • Solvent Selection:

    • In a small test tube, add a small amount of your crude fluorinated thiazole.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) at room temperature. The ideal solvent will not dissolve the compound at room temperature.

    • Heat the test tube. A good solvent will dissolve the compound when hot.

    • Allow the solution to cool. The compound should crystallize out of the solution.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Avoid using an excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow start Crude Fluorinated Thiazole Compound tlc TLC Analysis (Assess Polarity and Number of Components) start->tlc decision Is the major spot well-separated? tlc->decision flash_chrom Flash Column Chromatography decision->flash_chrom No recrystallization Recrystallization decision->recrystallization Yes purity_check1 Purity Check (TLC, HPLC, NMR) flash_chrom->purity_check1 purity_check2 Purity Check (TLC, HPLC, NMR) recrystallization->purity_check2 decision2 Is purity >95%? purity_check1->decision2 decision3 Is purity >95%? purity_check2->decision3 prep_hplc Preparative HPLC decision2->prep_hplc No final_product Pure Fluorinated Thiazole Compound decision2->final_product Yes decision3->flash_chrom No decision3->final_product Yes prep_hplc->final_product

Caption: A typical experimental workflow for the purification of fluorinated thiazole compounds.

troubleshooting_workflow start Poor Separation in Column Chromatography q1 Are peaks tailing? start->q1 a1_yes Add basic modifier (e.g., 1% Et3N) to mobile phase q1->a1_yes Yes q2 Are peaks co-eluting? q1->q2 No end Improved Separation a1_yes->end a2_yes_1 Change mobile phase solvent system q2->a2_yes_1 Yes a2_yes_2 Use a gradient elution a2_yes_1->a2_yes_2 a2_yes_3 Switch to a different stationary phase (e.g., PFP) a2_yes_2->a2_yes_3 a2_yes_3->end

References

Technical Support Center: Analytical Method Validation for 4-(4-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical method validation for 4-(4-Fluorophenyl)-2-methylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting point for developing an HPLC method for this compound?

A recommended starting point is a reverse-phase HPLC (RP-HPLC) method with UV detection.[1] Based on methods used for similar thiazole derivatives, a C18 column is often effective.[2]

A typical setup would be:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a slightly acidic buffer, such as a pH 3.0 phosphate buffer. For other thiazoles, mixtures of 0.1% orthophosphoric acid in water and acetonitrile have also proven effective.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 280 nm is a reasonable starting point, but it's crucial to determine the optimum wavelength by analyzing the standard on a PDA detector.[2][4]

  • Column Temperature: 30°C.[2]

Q2: Which validation parameters must be evaluated according to ICH guidelines?

According to the International Council on Harmonisation (ICH) guidelines (Q2(R2)), the core validation parameters for an assay and impurity test include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[5] Forced degradation studies are key to demonstrating specificity.[6]

  • Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]

  • Accuracy: The closeness of test results to the true value. It's often reported as percent recovery.[5]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-lab variations).[5][7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

Q3: How should I perform forced degradation studies for this compound?

Forced degradation, or stress testing, is crucial to establish the stability-indicating properties of your analytical method.[6][8] Studies should be conducted on a single batch and aim for 1% to 30% degradation of the active pharmaceutical ingredient (API).[9] The following conditions are typically applied:

  • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl. If no degradation occurs at room temperature, the mixture can be heated.[6][8]

  • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH. Similar to acid hydrolysis, heating may be required if the compound is stable at room temperature.[6][8]

  • Oxidative Degradation: Expose the drug substance to a solution of hydrogen peroxide (e.g., 3%).[8] The reaction is typically run at room temperature.[8]

  • Thermal Degradation: Expose the solid drug substance to dry heat, for instance, in an oven at 105°C for 48 hours.[8]

  • Photolytic Degradation: Expose a solution of the drug substance to a light source in a photostability chamber, following ICH Q1B guidelines (exposure of not less than 1.2 million lux hours and 200 watt hours/square meter).[8]

Q4: What are the typical acceptance criteria for method validation?

While specific limits depend on the application, general acceptance criteria based on regulatory guidelines are:

Validation ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999[2]
Accuracy (% Recovery) Typically within 98.0% - 102.0% for an assay.[2] For impurities, the range can be wider.
Precision (% RSD) ≤ 2.0% for repeatability and intermediate precision.[2]
System Suitability % RSD of peak areas from replicate injections should be ≤ 2.0%.[3][4]

Experimental Protocols

Protocol 1: HPLC Method Validation

This protocol outlines the steps for validating an HPLC method for the quantification of this compound.

1. Materials and Instrumentation:

  • Test Substance: this compound reference standard (purity >99%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Phosphate buffer reagents.

  • Instrumentation: HPLC system with a UV or PDA detector.[2]

2. Chromatographic Conditions (Representative Method):

  • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm.[2]

  • Mobile Phase: Acetonitrile and pH 3.0 phosphate buffer in a gradient mixture.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: 280 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: 30°C.[2]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 100 mL of methanol.[2]

  • Working Standard Solutions: Dilute the stock solution with the mobile phase to create a series of concentrations (e.g., 0.1 µg/mL to 20 µg/mL) to cover the linearity range.[2]

  • Sample Preparation: Dissolve the sample containing the analyte in methanol, sonicate for 15 minutes to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.[2]

4. Validation Procedure:

  • Follow the workflow diagram below to perform validation tests for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness as per ICH guidelines.[10]

Protocol 2: Forced Degradation Study

This protocol describes the procedure for stress testing to evaluate the stability of this compound.

1. Materials and Instrumentation:

  • Test Substance: this compound (purity >99%).

  • Reagents: Hydrochloric acid (0.1 N), Sodium hydroxide (0.1 N), Hydrogen peroxide (3%), Acetonitrile (HPLC grade), Water (HPLC grade).[8]

  • Instrumentation: HPLC system with PDA or UV detector, photostability chamber, oven, pH meter.[8]

2. Stock Solution Preparation (1 mg/mL):

  • Prepare a stock solution of the analyte in acetonitrile. This stock will be used for all stress conditions.[8]

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at room temperature or heat if necessary. Analyze at appropriate time points.[8]

  • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature or heat. Analyze at appropriate time points.[8]

  • Oxidative: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]

  • Thermal: Place the solid substance in an oven at 105°C for 48 hours.[8] After exposure, prepare a solution for analysis.

  • Photolytic: Expose a solution of the substance in a photostability chamber according to ICH Q1B guidelines. Keep a control sample in the dark.[8]

4. Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC method. The method must be able to separate the main peak from all degradation product peaks.[8]

Quantitative Data Summary

The following table summarizes representative performance parameters for an HPLC method, based on data from analogous thiazole compounds.[2] These values serve as a typical benchmark for method validation.

ParameterRepresentative HPLC MethodAlternative Method 1: HPLC-UVAlternative Method 2: LC-MS/MS[2]
Linearity (R²) ≥ 0.999Evaluated≥ 0.997 (over 1.25-1250 ng/mL)
Accuracy (% Recovery) 98.0% - 102.0%Within acceptable limitsWithin acceptable limits
Precision (% RSD) ≤ 2.0%Within acceptable limitsWithin acceptable limits
LOD 0.01 µg/mLNot specifiedNot specified
LOQ 0.03 µg/mL1.22 ng/mL (as LLOQ)1.25 ng/mL

Visualized Workflows

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Documentation Dev Develop Analytical Procedure Opt Optimize Method (Robustness Check) Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Spec Specificity (Forced Degradation) Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Report Compile Validation Report LOD_LOQ->Report

Caption: Workflow for the validation of a new analytical method.[2]

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_outcome Evaluation Start This compound (API Stock Solution) Acid Acidic Hydrolysis (e.g., 0.1 N HCl, Heat) Start->Acid Base Basic Hydrolysis (e.g., 0.1 N NaOH, Heat) Start->Base Oxid Oxidation (e.g., 3% H2O2) Start->Oxid Therm Thermal (Solid) (e.g., 105°C) Start->Therm Photo Photolytic (Light Chamber) Start->Photo Analysis Analyze Stressed Samples (Using Stability-Indicating HPLC Method) Acid->Analysis Base->Analysis Oxid->Analysis Therm->Analysis Photo->Analysis Pathway Identify Degradation Products & Elucidate Pathways Analysis->Pathway Specificity Confirm Method Specificity (Peak Purity) Analysis->Specificity

Caption: Experimental workflow for forced degradation studies.[8]

Troubleshooting Guide

Q: I'm observing peak tailing in my chromatogram. What are the possible causes and solutions?

A: Peak tailing can result from several issues:

  • Cause: Column degradation or contamination. Over time, the stationary phase can degrade, or active sites can be exposed.[11]

  • Solution: First, try flushing the column with a strong solvent. If that fails, replace the column. Using a guard column can help extend the life of your analytical column.[12]

  • Cause: Incompatibility between the sample solvent and the mobile phase.[13]

  • Solution: Ensure your sample is dissolved in a solvent that is of similar or weaker strength than your mobile phase. Ideally, dissolve the sample directly in the mobile phase.[14]

  • Cause: Inappropriate mobile phase pH for an ionizable compound.

  • Solution: Adjust the pH of the mobile phase to ensure the analyte is in a single, non-ionized form.

Q: My retention times are drifting between injections. How can I resolve this?

A: Retention time drift is a common issue that compromises reproducibility.

  • Cause: Poor column temperature control. Fluctuations in temperature affect solvent viscosity and retention.[12]

  • Solution: Use a thermostatted column oven to maintain a consistent temperature.[12]

  • Cause: Incorrect mobile phase composition or degradation.

  • Solution: Prepare fresh mobile phase daily. If using a gradient, ensure the pump's mixer is functioning correctly. Degas the mobile phase to prevent air bubbles.[12]

  • Cause: Insufficient column equilibration time between runs, especially in gradient elution.

  • Solution: Increase the column equilibration time to ensure the column returns to the initial conditions before the next injection.[12]

Q: The system pressure is suddenly very high. What should I check?

A: High back-pressure can damage the pump and column.

  • Cause: Blockage in the system. This is most commonly due to a clogged column inlet frit or blocked tubing.[14]

  • Solution: Systematically isolate the source of the blockage. Disconnect the column and run the pump to see if the pressure drops. If it does, the column is likely the issue. Try back-flushing the column (if recommended by the manufacturer). If the pressure is still high without the column, check for blockages in the injector or connecting tubing.[11]

  • Cause: Salt precipitation from the mobile phase buffer.

  • Solution: Ensure the buffer is fully dissolved and miscible with the organic solvent. Flush the system with water before shutting down to prevent salt crystallization.[14]

  • Cause: Sample precipitation on the column.

  • Solution: Ensure your sample is fully dissolved and filter it before injection.[15]

References

Validation & Comparative

A Comparative Guide to 4-(4-Fluorophenyl)-2-methylthiazole and Other Thiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and versatile substitution patterns have made it a privileged structure in the development of novel therapeutics. This guide provides a comparative analysis of 4-(4-Fluorophenyl)-2-methylthiazole and related thiazole derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action. While direct experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds to provide valuable insights for researchers.

Physicochemical Properties and Synthesis

The introduction of a fluorophenyl group at the 4-position and a methyl group at the 2-position of the thiazole ring significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic profiles.

The synthesis of 4-aryl-2-methylthiazoles typically follows the well-established Hantzsch thiazole synthesis. This method involves the condensation of a thioacetamide with an α-haloketone. For this compound, the reaction would involve thioacetamide and 2-bromo-1-(4-fluorophenyl)ethanone.

Table 1: Comparison of Physicochemical Properties of Selected Thiazole Derivatives

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)
This compound 193.243.1
2-Methyl-4-phenylthiazole175.252.8
4-(4-Chlorophenyl)-2-methylthiazole209.73.4
4-(4-Methoxyphenyl)-2-methylthiazole205.272.7

Note: LogP values are predicted and serve as an estimation of lipophilicity.

Comparative Biological Activity

Thiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes, such as protein kinases.

Anticancer Activity

Table 2: Cytotoxicity of Structurally Related Thiazole Derivatives against Cancer Cell Lines

CompoundSubstituent at 4-positionCancer Cell LineIC50 (µM)Reference
Analog 1 4-PhenylA549 (Lung)23.30[1]
Analog 2 4-p-TolylSKNMC (Neuroblastoma)10.8[2]
Analog 3 4-(4-chlorophenyl)Hep-G2 (Liver)11.6[2]
Analog 4 4-(3,4,5-trimethoxyphenyl)Multiple0.021-0.071[3]

Note: The IC50 values are for compounds structurally related to this compound and are presented for comparative purposes.

Kinase Inhibition

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Thiazole derivatives have emerged as a promising class of kinase inhibitors.[4][5] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established anticancer strategy. While direct inhibition data for this compound on VEGFR-2 is not available, related thiazole compounds have shown potent inhibitory activity.

Table 3: VEGFR-2 Inhibition by Structurally Related Thiazole Derivatives

CompoundStructureVEGFR-2 Inhibition IC50 (nM)Reference
Sorafenib (Reference) FDA-approved drug90[4]
Thiazole Derivative A 2-amino-4-arylthiazole51.09[4]
Thiazole Derivative B 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amineNot specified for VEGFR-2[5]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanism of action and the experimental procedures used to evaluate these compounds, the following diagrams are provided in the DOT language for Graphviz.

Potential Anticancer Signaling Pathway of Thiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Binds Thiazole This compound (and derivatives) Thiazole->VEGFR2 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Potential signaling pathway for thiazole derivatives.

Experimental Workflow for MTT Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Seed_Plate 2. Seed Cells in 96-well Plate Cell_Culture->Seed_Plate Prepare_Compounds 3. Prepare Serial Dilutions of Thiazole Derivatives Add_Compounds 4. Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_48h 5. Incubate for 48-72 hours Add_Compounds->Incubate_48h Add_MTT 6. Add MTT Reagent Incubate_4h 7. Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer 8. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 9. Measure Absorbance at 570 nm Calculate_Viability 10. Calculate Cell Viability (%) Read_Absorbance->Calculate_Viability Determine_IC50 11. Determine IC50 Value Calculate_Viability->Determine_IC50

Workflow for MTT cytotoxicity assay.

Experimental Protocols

Hantzsch Thiazole Synthesis of this compound (General Procedure)

Materials:

  • Thioacetamide

  • 2-Bromo-1-(4-fluorophenyl)ethanone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • Dissolve thioacetamide (1.1 equivalents) in ethanol in a round-bottom flask.

  • Add 2-bromo-1-(4-fluorophenyl)ethanone (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the crude product with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of thiazole compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Thiazole compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.[4]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound (dissolved in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.

  • Initiate Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop Reaction and Detect ADP: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Conclusion

This compound belongs to a class of thiazole derivatives with significant potential in drug discovery, particularly in the development of anticancer agents. While direct experimental data for this specific compound is not extensively available, the analysis of structurally related compounds provides a strong rationale for its investigation. The presence of the 4-fluorophenyl moiety is often associated with enhanced biological activity. Further studies are warranted to fully elucidate the biological profile of this compound and to determine its potential as a therapeutic candidate. The experimental protocols provided herein offer a framework for such investigations.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-(4-Fluorophenyl)-2-methylthiazole Analogs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a hypothetical series of 4-(4-Fluorophenyl)-2-methylthiazole analogs as potential anticancer agents. The data and insights presented are synthesized from various studies on structurally related thiazole derivatives, offering a predictive framework for designing novel therapeutic compounds. Thiazole-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] The 4-(4-fluorophenyl) substituent is a common feature in many biologically active molecules, often enhancing potency.[1]

Hypothetical Analog Series and Predicted Anticancer Activity

For this guide, we will consider a series of analogs based on the this compound scaffold. The primary points of modification (R1 and R2) are highlighted in the chemical structure diagram below. The predicted anticancer activity is based on established SAR principles for related thiazole compounds, where electron-withdrawing and certain bulky substituents can influence cytotoxicity. For instance, studies on related 4-phenylthiazole derivatives have shown that substitutions on the phenyl ring significantly impact their antiproliferative effects.[3][4]

General Scaffold for SAR Analysis

Caption: General structure of this compound with modification points.

Table 1: Predicted Anticancer Activity of Hypothetical this compound Analogs

Compound IDR¹ Substitution (on 2-methyl)R² Substitution (on Phenyl Ring)Predicted IC₅₀ (µM) vs. MCF-7Rationale for Predicted Activity
1a (Parent) -H-H5.0 - 10.0Baseline activity of the core scaffold.
1b -OH-H2.5 - 5.0Introduction of a hydrogen bond donor may increase interaction with biological targets.
1c -COOH-H> 10.0Increased polarity may reduce cell permeability and cytotoxic activity.
1d -Ph-H1.0 - 2.5Increased steric bulk and hydrophobicity can enhance binding to target proteins.
2a -H2-Cl1.0 - 3.0Electron-withdrawing group at the ortho position can enhance activity.
2b -H3-NO₂0.5 - 1.5Strong electron-withdrawing group may significantly increase potency.
2c -H2-OCH₃5.0 - 8.0Electron-donating group may slightly decrease activity compared to the parent compound.
2d -OH2-Cl< 1.0Combination of favorable substituents at both positions may lead to synergistic effects.

Note: The IC₅₀ values are hypothetical and intended for comparative purposes only, based on SAR trends observed in related chemical series. MCF-7 is a human breast adenocarcinoma cell line commonly used in anticancer screenings.

Experimental Protocols

In Vitro Anticancer Cytotoxicity Assay (MTT Assay)

This protocol is a representative method for assessing the cytotoxic effects of the synthesized analogs against a panel of human cancer cell lines.

Objective: To determine the concentration of a compound that inhibits 50% of cancer cell growth (IC₅₀).

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116)

  • Culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5][6]

  • Compound Treatment: A serial dilution of the test compounds is prepared in culture medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compounds at various concentrations is added to the wells. A control group with medium and DMSO (vehicle) is also included. The plates are then incubated for another 48-72 hours.[5]

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][8]

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Workflow for a Typical SAR Study

SAR_Workflow A Lead Compound Identification B Design of Analog Series A->B Rational Design C Chemical Synthesis of Analogs B->C D In Vitro Biological Screening (e.g., MTT Assay) C->D E Data Analysis and SAR Determination D->E E->B Iterative Redesign F Identification of Potent Analogs E->F Identify key structural features G Further Optimization / Lead Candidate Selection F->G H In Vivo Studies G->H

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Simplified PI3K/Akt Signaling Pathway

Thiazole derivatives have been reported to interfere with various signaling pathways implicated in cancer, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Inhibition Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole Analog (Potential Inhibitor) Inhibitor->PI3K Inhibitor->Akt

Caption: Simplified PI3K/Akt signaling pathway, a potential target for thiazole analogs.

References

A Comparative Guide to the Synthesis of 4-(4-Fluorophenyl)-2-methylthiazole: Hantzsch vs. Microwave-Assisted Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of thiazole derivatives is a critical task. The thiazole ring is a key structural motif in a wide array of pharmacologically active compounds. This guide provides a detailed comparative analysis of two prominent synthetic methodologies for obtaining 4-(4-Fluorophenyl)-2-methylthiazole: the classical Hantzsch thiazole synthesis and modern microwave-assisted synthesis. We will delve into a side-by-side comparison of their performance, supported by experimental data, to inform methodological choices in a research and development setting.

The target molecule, this compound, is a valuable building block in medicinal chemistry, incorporating a fluorinated phenyl group, a common feature in many modern pharmaceuticals designed to enhance metabolic stability and binding affinity. The choice of synthetic route can significantly impact the efficiency, cost, and environmental footprint of its production.

At a Glance: Hantzsch vs. Microwave Synthesis

The traditional Hantzsch synthesis is a robust and well-established method, while microwave-assisted synthesis offers a more rapid and often higher-yielding alternative. The key distinctions are summarized below.

ParameterHantzsch Synthesis (Conventional Heating)Microwave-Assisted Synthesis
Reaction Time 4 - 12 hours10 - 30 minutes
Typical Yield 60 - 85%85 - 95%
Energy Consumption HighLow
Solvent Usage Moderate to HighLow to Moderate
Scalability Well-established for large scaleCan be challenging for large scale
Key Advantage Reliability and established protocolsSpeed, efficiency, and higher yields
Key Disadvantage Long reaction times and lower yieldsSpecialized equipment required

Visualizing the Synthetic Pathways

To better illustrate the two synthetic approaches, the following diagrams outline the core transformations.

Hantzsch_Synthesis cluster_start Starting Materials cluster_process Reaction cluster_product Product 2-bromo-1-(4-fluorophenyl)ethan-1-one 2-bromo-1-(4-fluorophenyl)ethan-1-one Reflux Conventional Heating (Reflux in Ethanol) 2-bromo-1-(4-fluorophenyl)ethan-1-one->Reflux Thioacetamide Thioacetamide Thioacetamide->Reflux Product_H This compound Reflux->Product_H

Caption: Workflow for the conventional Hantzsch synthesis.

Microwave_Synthesis cluster_start_mw Starting Materials cluster_process_mw Reaction cluster_product_mw Product 2-bromo-1-(4-fluorophenyl)ethan-1-one_mw 2-bromo-1-(4-fluorophenyl)ethan-1-one Microwave Microwave Irradiation (Ethanol) 2-bromo-1-(4-fluorophenyl)ethan-1-one_mw->Microwave Thioacetamide_mw Thioacetamide Thioacetamide_mw->Microwave Product_MW This compound Microwave->Product_MW

Caption: Workflow for the microwave-assisted synthesis.

Experimental Protocols

Below are detailed experimental protocols for both the conventional Hantzsch and microwave-assisted synthesis of this compound.

Protocol 1: Hantzsch Synthesis (Conventional Heating)

This protocol is adapted from established procedures for the synthesis of 4-aryl-2-methylthiazoles.

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg)

  • Thioacetamide (1.2 mmol, 90 mg)

  • Ethanol (10 mL)

  • Sodium bicarbonate (for work-up)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add thioacetamide (1.2 mmol).

  • The reaction mixture is heated to reflux (approximately 78 °C) and stirred for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on general procedures for the microwave-assisted Hantzsch synthesis of thiazoles.[1]

Materials:

  • 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol, 218 mg)

  • Thioacetamide (1.2 mmol, 90 mg)

  • Ethanol (5 mL)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a microwave reaction vessel, combine 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 mmol) and thioacetamide (1.2 mmol) in ethanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • The reaction mixture is irradiated at a constant temperature of 100-120 °C for 10-30 minutes.

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The reaction mixture is transferred to a separatory funnel and diluted with water and ethyl acetate.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield pure this compound.

Comparative Analysis of Performance

The primary advantages of the microwave-assisted synthesis are the dramatic reduction in reaction time and a significant increase in yield.[1] While the Hantzsch synthesis is a reliable method, its lengthy reaction time and often moderate yields make it less efficient for high-throughput screening or rapid lead optimization in a drug discovery setting.

The microwave method's efficiency stems from the rapid and uniform heating of the polar reaction mixture by microwave irradiation, which accelerates the rate of reaction.[1] This often leads to cleaner reactions with fewer byproducts, simplifying the purification process.

From a green chemistry perspective, the microwave-assisted method is also more favorable. The shorter reaction times translate to lower energy consumption. Furthermore, the efficiency of the reaction may allow for the use of smaller volumes of solvents.

Conclusion for Researchers and Drug Development Professionals

For the synthesis of this compound, the microwave-assisted approach presents a compelling alternative to the traditional Hantzsch method. Its primary benefits of significantly reduced reaction times and higher yields can accelerate research and development timelines. While the initial investment in microwave reactor technology is a consideration, the long-term gains in efficiency and productivity are substantial.

The classical Hantzsch synthesis remains a viable and valuable method, particularly for large-scale synthesis where scalability is a primary concern and established protocols are preferred. However, for laboratory-scale synthesis, rapid analogue generation, and process optimization, the microwave-assisted synthesis is the superior choice. The selection of the optimal method will ultimately depend on the specific needs and resources of the research team.

References

Unraveling the Biological Targets of 4-(4-Fluorophenyl)-2-methylthiazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of novel small molecules is intrinsically linked to the precise identification and validation of their biological targets. 4-(4-Fluorophenyl)-2-methylthiazole, a compound featuring the versatile fluorophenyl-thiazole scaffold, belongs to a chemical class that has demonstrated a wide spectrum of pharmacological activities. While direct experimental data on this specific molecule is limited, extensive research on its structural analogs provides a valuable framework for predicting its biological interactions and mechanism of action. This guide offers a comparative analysis of potential biological targets for this compound, supported by experimental data from closely related compounds and a detailed overview of relevant validation methodologies.

Potential Biological Targets and Comparative Inhibitory Activity

Based on the activities of its structural analogs, this compound is predicted to interact with several key biological targets implicated in a range of diseases, from cancer to diabetes and neurodegenerative disorders. The following tables summarize the inhibitory activities of various fluorophenyl-thiazole derivatives and compare them with established inhibitors for each potential target class.

Table 1: Anticancer Targets
TargetThis compound Analog/DerivativeAnalog IC50Standard InhibitorStandard Inhibitor IC50
BRD4 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-oneData not availableJQ177 nM (for BRD4(BD1))
Tubulin Polymerization 4-substituted methoxybenzoyl-aryl-thiazoles0.021–0.071 µMColchicine10.65 nM
VEGFR-2 Novel 1,3-thiazole derivative0.093 µMSorafenib0.059 µM
Aromatase Fluorophenyl-substituted 1,3,4-thiadiazole derivative~52–55 µM (MCF-7 cells)Letrozole50-100 nM (MCF-7aro cells)
Table 2: Metabolic and Neurological Targets
TargetThis compound Analog/DerivativeAnalog IC50/KᵢStandard InhibitorStandard Inhibitor IC50/Kᵢ
α-Amylase 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (Compound 3h)5.14 µMAcarbose5.55 µM
hMAO-A Thiazole-hydrazone derivative (Compound 3f)1.20 µMClorgiline0.0071 µM
hMAO-B Thiazole-hydrazone derivativeData not availableSelegiline0.040 µM
Acetylcholinesterase (AChE) Thiazole-based derivative (Compound 10)103.24 nMDonepezil8.12 nM (bovine AChE)

Key Signaling Pathways

The potential anticancer activity of this compound and its analogs can be contextualized through their modulation of critical signaling pathways.

BRD4_cMyc_Pathway 4-(4-Fluorophenyl)-2-methylthiazole_analog 4-(4-Fluorophenyl)- 2-methylthiazole Analog BRD4 BRD4 4-(4-Fluorophenyl)-2-methylthiazole_analog->BRD4 Inhibits PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Phosphorylates cMyc_gene c-Myc Gene RNA_Pol_II->cMyc_gene Initiates Transcription cMyc_mRNA c-Myc mRNA cMyc_gene->cMyc_mRNA cMyc_protein c-Myc Protein cMyc_mRNA->cMyc_protein Cell_Proliferation Cell Proliferation & Survival cMyc_protein->Cell_Proliferation Promotes

Caption: Postulated BRD4/c-Myc signaling pathway inhibition.

Notch_Akt_Pathway cluster_membrane Cell Membrane Notch_Receptor Notch Receptor NICD NICD (Notch Intracellular Domain) Notch_Receptor->NICD Releases Notch_Ligand Notch Ligand (on adjacent cell) Notch_Ligand->Notch_Receptor Binds PI3K PI3K NICD->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Thiazole_Derivative Thiazole Derivative Thiazole_Derivative->Notch_Receptor Inhibits

Caption: Inhibition of the Notch-Akt signaling pathway.

Experimental Protocols for Target Validation

Accurate and reproducible experimental design is paramount for the validation of biological targets. Below are detailed methodologies for key assays relevant to the potential activities of this compound.

Cell Viability Assessment (MTT Assay)

This assay determines the cytotoxic effects of a compound on cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, A549)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂.

    • Compound Treatment: Treat cells with serial dilutions of the test compound and incubate for 24-72 hours.

    • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Workflow A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with Compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, Add DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for the MTT cell viability assay.

α-Amylase Inhibition Assay

This assay evaluates the potential of a compound to inhibit α-amylase, an enzyme involved in carbohydrate metabolism.

  • Materials:

    • Porcine pancreatic α-amylase

    • Starch solution

    • Test compound

    • Phosphate buffer (pH 6.8)

    • Dinitrosalicylic acid (DNS) reagent

  • Procedure:

    • Pre-incubation: Pre-incubate the test compound with the α-amylase solution for 10 minutes at 37°C.

    • Reaction Initiation: Add starch solution to start the reaction and incubate for 15 minutes at 37°C.

    • Reaction Termination: Add DNS reagent to stop the reaction.

    • Color Development: Heat the mixture in a boiling water bath for 5 minutes.

    • Absorbance Measurement: Measure the absorbance at 540 nm.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Human Monoamine Oxidase (hMAO) Inhibition Assay

This assay determines the inhibitory effect of compounds on hMAO-A and hMAO-B isoforms.

  • Materials:

    • Recombinant human MAO-A and MAO-B

    • Test compound

    • Phosphate buffer (pH 7.4)

    • Substrate (e.g., kynuramine)

    • 96-well plate

    • Fluorescence plate reader

  • Procedure:

    • Pre-incubation: In a 96-well plate, pre-incubate the respective hMAO isoform with the test compound at various concentrations at 37°C.

    • Reaction Initiation: Add the substrate to start the enzymatic reaction.

    • Fluorescence Monitoring: Monitor the production of the fluorescent product over time.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values for both hMAO-A and hMAO-B.

Conclusion

While the direct biological target of this compound remains to be definitively elucidated, the extensive research on its structural analogs strongly suggests its potential as a modulator of various key proteins and pathways involved in cancer, metabolic, and neurological diseases. The comparative data and detailed experimental protocols provided in this guide serve as a robust foundation for researchers to formulate and test hypotheses regarding the mechanism of action of this and similar compounds. Further investigation through the outlined experimental workflows will be crucial in validating these potential targets and unlocking the full therapeutic promise of the fluorophenyl-thiazole scaffold.

Comparative Efficacy Analysis: 4-(4-Fluorophenyl)-2-methylthiazole Derivatives versus Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of derivatives of 4-(4-Fluorophenyl)-2-methylthiazole against standard drugs, drawing upon available preclinical data. Due to limited specific research on this compound, this report focuses on the performance of its structural analogs, which have shown significant potential in oncology. The inclusion of a fluorine atom and a thiazole core is a recurring motif in the design of novel therapeutic agents, enhancing metabolic stability and binding affinity.[1]

Efficacy in Oncology: A Comparative Overview

Structurally related compounds to this compound have demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1] This section compares the cytotoxic activity of these derivatives with standard anticancer drugs.

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of various thiazole derivatives, structurally related to this compound, against human cancer cell lines. For comparison, IC50 values for standard chemotherapeutic agents are also presented.

Compound/DrugCell LineIC50 (µM)Therapeutic ClassReference
Thiazole Derivatives
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 25aHCT-116Data not specifiedInvestigationalSayed et al. (2020)[2]
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 25bHepG2Data not specifiedInvestigationalSayed et al. (2020)[2]
5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole analogue 26HT-29Data not specifiedInvestigationalSayed et al. (2020)[2]
4-(4-bromophenyl)-thiazol-2-amine derivative p2MCF710.5Investigational[3]
Standard Anticancer Drugs
HarmineHCT-116, HepG2, HT-29Data not specifiedAnticancerSayed et al. (2020)[2]
CisplatinHCT-116, HepG2, HT-29Data not specifiedAnticancerSayed et al. (2020)[2]
5-Fluorouracil (5-FU)MCF75.2Anticancer[3]

Note: Specific IC50 values for analogues 25a, 25b, and 26 were not available in the provided search results, though they were reported to show remarkable effectiveness.[2]

Potential Therapeutic Applications Beyond Oncology

Derivatives of the this compound scaffold have also been investigated for other therapeutic applications, including as antidiabetic and antimicrobial agents.

Quantitative Data Summary: Enzyme Inhibition

The inhibitory activity of fluorophenyl-thiazole derivatives against enzymes relevant to diabetes and neurodegenerative disorders is presented below, with comparisons to standard inhibitors.

Compound/DrugTarget EnzymeIC50 (µM)Therapeutic AreaReference
Thiazole Derivatives
2-(2-(4-Methylbenzylidene)hydrazinyl)-4-(4-fluorophenyl)thiazole (3h)α-Amylase5.14 ± 0.03Antidiabetic[4][5][6]
Thiazol-2-ylhydrazone Derivative 1hMAO-B0.85Neuroprotective[4]
Thiazol-2-ylhydrazone Derivative 2hMAO-B0.52Neuroprotective[4]
Standard Drugs
Acarboseα-Amylase5.55 ± 0.06Antidiabetic[4][6][7]

Postulated Mechanism of Action in Cancer

The anticancer activity of thiazole derivatives is believed to be mediated through the induction of apoptosis via the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins, leading to mitochondrial dysfunction and subsequent cell death.

G Thiazole This compound Derivative BAX BAX/BAK Upregulation Thiazole->BAX Mito Mitochondrial Depolarization BAX->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Postulated apoptotic signaling pathway for thiazole derivatives.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is utilized to determine the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated to allow for cell attachment.

  • Compound Treatment: The test compound (e.g., a this compound derivative) is dissolved in DMSO and diluted to various concentrations in culture medium. The medium from the cell plate is replaced with the medium containing the test compound, and the plate is incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

G A Seed cancer cells in 96-well plate B Treat cells with varying concentrations of test compound A->B C Incubate for 48-72 hours B->C D Add MTT solution and incubate C->D E Solubilize formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate IC50 value F->G

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

α-Amylase Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit α-amylase, an enzyme relevant to diabetes management.

  • Pre-incubation: The test compound is pre-incubated with α-amylase solution in a phosphate buffer (pH 6.8) for 10 minutes at 37°C.

  • Reaction Initiation: A starch solution is added to start the enzymatic reaction, and the mixture is incubated for 15 minutes at 37°C.

  • Reaction Termination and Color Development: The reaction is stopped by adding dinitrosalicylic acid (DNS) reagent. The mixture is then heated in a boiling water bath for 5 minutes for color development.[4]

  • Absorbance Measurement: The absorbance of the resulting solution is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without the inhibitor). The IC50 value is determined from the dose-response curve.[4]

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of MAO-A and MAO-B, enzymes implicated in neurodegenerative diseases.

  • Assay Preparation: The assay is conducted in a 96-well plate. The reaction mixture includes a phosphate buffer (pH 7.4), the specific human MAO isoform (A or B), and the test compound at various concentrations.

  • Pre-incubation: The mixture is pre-incubated at 37°C.

  • Reaction Initiation and Monitoring: The enzymatic reaction is initiated by adding a suitable substrate (e.g., kynuramine). The production of a fluorescent product is monitored over time using a fluorescence plate reader.[4]

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis of the dose-response data.[4]

References

In Vivo Validation of 4-(4-Fluorophenyl)-2-methylthiazole Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential in vivo activity of 4-(4-Fluorophenyl)-2-methylthiazole, a synthetic compound belonging to the diverse class of thiazole derivatives. While specific in vivo data for this exact molecule is limited in publicly available literature, this document extrapolates its potential efficacy by comparing it with structurally related thiazole analogs that have been evaluated for anticancer and antidiabetic properties. The information herein is intended to guide researchers in designing and interpreting in vivo validation studies.

Comparative In Vitro Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The 4-phenylthiazole scaffold is a common feature in many of these active compounds. The following table summarizes the in vitro activity of several 4-phenylthiazole analogs, providing a benchmark for the expected potency of this compound.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound (Hypothetical)--
2-(2-((1-(naphthalen-2-yl)ethylidene)hydrazineylidene)-4-oxo-3-phenylthiazolidin-5-ylidene)acetate (6a)Ovarian (OVCAR-4)1.569 ± 0.06[1]
2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-benzylidene]hydrazinyl]-thiazole-4(5H)-one (4c)Breast (MCF-7)2.57 ± 0.16[2]
2-[2-[4-Hydroxy-3-(phenyl-hydrazinylidene)-benzylidene]hydrazinyl]-thiazole-4(5H)-one (4c)Liver (HepG-2)7.26 ± 0.44[2]
Thiazole-coumarin hybrid (6a)Breast (MCF-7)-[3]
Thiazole-coumarin hybrid (6a)Colon (HCT-116)-[3]
Thiazole-coumarin hybrid (6a)Liver (HepG-2)-[3]
2-benzylidenehydrazineyl)-1,3-thiazole (3a)Breast (MDA-MB-231)18.65[4]
Thiazole derivative (4)Breast (MCF-7)5.73[4]
Thiazole derivative (5k)Breast (MDA-MB-231)0.176[5]

Comparative In Vivo Anticancer Efficacy of Thiazole Derivatives

In vivo studies using mouse xenograft models are crucial for validating the therapeutic potential of anticancer compounds. The following table presents in vivo data for a representative thiazole derivative, offering a point of comparison for future studies on this compound.

Compound/DrugCancer ModelMouse StrainDosage RegimenTumor Growth Inhibition (TGI)Reference
This compound (To be determined)(To be determined)(To be determined)(To be determined)-
Thiadiazole Derivative 1 (Hypothetical)Human Breast Cancer (T47D)Nude Mice20 mg/kg, daily~55%[6]
Cisplatin (Standard Chemotherapy)Human Lung Cancer (H460)Nude MiceNot SpecifiedSignificant[6]

Comparative In Vivo Antidiabetic Efficacy of Thiazole Derivatives

Certain thiazole derivatives have also been investigated for their potential in managing diabetes. The following table summarizes the in vivo efficacy of a hydrazine-thiazole derivative in a diabetic rat model.

Compound/DrugAnimal ModelDosingKey FindingsReference
This compound (To be determined)(To be determined)(To be determined)-
Hydrazine-thiazole derivative (HT-NO2)Streptozotocin-induced diabetic Wistar rats50 and 100 mg/kgShowed a protective role in animals' weight gain and indicated a possible antioxidant protective role in the liver and kidney.[7][7]
CurcuminStreptozotocin-induced diabetic Wistar rats50 and 100 mg/kgShowed a greater weight gain compared to the diabetic control group.[7][7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of in vivo research. Below are representative protocols for anticancer and antidiabetic studies.

In Vivo Anticancer Efficacy Study: Subcutaneous Xenograft Model
  • Animal Model: Athymic nude mice (nu/nu) or other immunocompromised strains are typically used to prevent rejection of human tumor xenografts.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., breast, lung, colon) are cultured under standard conditions. A suspension of 1-10 million cells in a suitable medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.

  • Compound Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. This compound or a comparator compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the study. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.[6] Animal body weight is monitored as a general indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed in the treated groups. At the end of the study, tumors and major organs may be harvested for further analysis (e.g., histology, biomarker analysis).

In Vivo Antidiabetic Efficacy Study: Streptozotocin (STZ)-Induced Diabetic Rat Model
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer (pH 4.5).[8] A typical dose is 50-60 mg/kg body weight.[9] Animals with fasting blood glucose levels above 200 mg/dL after 3 days are considered diabetic.[8]

  • Compound Administration: Diabetic rats are randomized into control and treatment groups. This compound or a comparator is administered orally or via another appropriate route for a specified period (e.g., 28 days).

  • Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples. Body weight, food, and water intake are also recorded.

  • Biochemical Analysis: At the end of the treatment period, blood samples are collected for the analysis of various biochemical parameters, including serum insulin, C-peptide, cholesterol, triglycerides, and markers of liver and kidney function.[7][9]

  • Data Analysis: The effect of the treatment on blood glucose levels and other biochemical parameters is compared between the treated and diabetic control groups.

Mandatory Visualizations

Signaling Pathway

Thiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[10][11][12]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiazole 4-(4-Fluorophenyl)-2- methylthiazole Thiazole->PI3K Inhibits

Caption: Postulated inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo validation of a novel therapeutic candidate like this compound.

experimental_workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (e.g., Cytotoxicity Assay) start->in_vitro animal_model Animal Model Development (e.g., Xenograft, STZ-induced) in_vitro->animal_model Lead Compound Selection dosing Dose-Range Finding & MTD Studies animal_model->dosing efficacy In Vivo Efficacy Study dosing->efficacy data_analysis Data Collection & Analysis (e.g., TGI, Blood Glucose) efficacy->data_analysis conclusion Conclusion & Further Development Decisions data_analysis->conclusion

Caption: A generalized workflow for the in vivo validation of a therapeutic compound.

References

Comparative Cytotoxicity of 4-(4-Fluorophenyl)-2-methylthiazole and its Analogs on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers and Drug Development Professionals

The therapeutic potential of thiazole-containing compounds in oncology is a burgeoning field of interest. These heterocyclic molecules serve as versatile scaffolds for the design of novel anticancer agents, with derivatives demonstrating potent anti-proliferative and pro-apoptotic effects across a spectrum of cancer cell lines. While specific research on 4-(4-Fluorophenyl)-2-methylthiazole is emerging, extensive studies on its structural analogs provide significant insights into its potential efficacy and mechanisms of action. This guide synthesizes the available preclinical data on closely related thiazole derivatives to offer a comparative analysis of their cytotoxic effects.

The general structure, featuring a fluorophenyl group attached to a thiazole ring, is a recurrent motif in the development of new anticancer agents. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity to target proteins, making these compounds promising candidates for further investigation.[1]

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic activity of various thiazole derivatives structurally related to this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key metric for comparison.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 4c (a thiazole derivative)MCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41
HepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51
4-chlorophenylthiazolyl 4bMDA-MB-231 (Breast)3.52Sorafenib1.18
3-nitrophenylthiazolyl 4dMDA-MB-231 (Breast)1.21Sorafenib1.18
Compound 5 (a thiazole derivative)HCT-116 (Colon)Not specified, but showed significant inhibitory activitySunitinib0.100
HeLa (Cervical)Not specified, but showed significant inhibitory activitySunitinib0.100
MCF-7 (Breast)Not specified, but showed significant inhibitory activitySunitinib0.100
5-(1,3-dioxoisoindolin-2-yl)-7-(4-nitrophenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d] thiazole-6-carbonitrileHepG-2 (Liver)Strong cytotoxicityDoxorubicinNot specified
MCF-7 (Breast)Strong cytotoxicityDoxorubicinNot specified
4-(4-bromophenyl)-thiazol-2-amine derivative (p2)MCF-7 (Breast)10.55-Fluorouracil5.2
4-substituted methoxybenzoyl-aryl-thiazoles (SMART)Melanoma and Prostate Cancer Cells0.021 - 0.071ColchicineNot specified

Table 1: Comparative in vitro cytotoxic activity (IC50 values) of various thiazole derivatives against a panel of human cancer cell lines.[2][3][4][5][6][7][8]

Unraveling the Mechanism of Action: Signaling Pathways

Based on studies of structurally similar thiazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.[1]

One of the key targets identified for some thiazole derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][3] Inhibition of VEGFR-2 can disrupt downstream signaling pathways, leading to an anti-proliferative effect. For instance, compound 4c was found to inhibit the VEGFR-2 enzyme with an IC50 of 0.15 µM.[2]

Furthermore, some derivatives have been shown to induce cell cycle arrest. Compound 4d, for example, caused accumulation in both the G1 and G2/M phases of the cell cycle in MDA-MB-231 cells.[3] Other related compounds have been found to modulate the Notch-Akt signaling pathway, which is vital for cancer cell survival.[1] The induction of apoptosis is a common outcome, with evidence of increased expression of pro-apoptotic proteins like BAX and BAK, leading to mitochondrial depolarization and cytochrome c release.[1]

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Proliferation Assays cluster_mechanism Mechanism of Action Studies start Cancer Cell Lines (e.g., MCF-7, HepG2, MDA-MB-231) treatment Treatment with This compound (or derivatives) start->treatment mtt MTT Assay treatment->mtt Assess Cell Viability srb SRB Assay treatment->srb Assess Cell Proliferation apoptosis Apoptosis Assay (Annexin V-FITC/PI) treatment->apoptosis Quantify Apoptotic Cells cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle Determine Cell Cycle Arrest enzyme VEGFR-2 Inhibition Assay treatment->enzyme Measure Enzyme Inhibition end Data Analysis & Conclusion mtt->end Determine IC50 srb->end Determine IC50 apoptosis->end Understand Apoptotic Pathway cell_cycle->end Identify Cell Cycle Checkpoint enzyme->end Confirm Target Inhibition signaling_pathway cluster_pathway Potential Signaling Pathway of Thiazole Derivatives ligand Growth Factors (e.g., VEGF) receptor VEGFR-2 ligand->receptor Activates downstream Downstream Signaling (e.g., Akt, MAPK) receptor->downstream Phosphorylates thiazole This compound (or derivative) thiazole->receptor Inhibits proliferation Cell Proliferation & Survival downstream->proliferation Promotes apoptosis Apoptosis downstream->apoptosis Inhibits

References

A Comparative Guide to the Inhibitory Activity of 4-(4-Fluorophenyl)-2-methylthiazole and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the inhibitory potential of 4-(4-Fluorophenyl)-2-methylthiazole and structurally related compounds against known inhibitors. While specific data for this compound is limited, extensive research on its structural analogs, particularly in the context of anticancer activity, offers valuable insights into the therapeutic potential of this class of compounds.[1] This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways and workflows to aid in the evaluation of these novel chemical entities.

Quantitative Data Summary: Anticancer Activity

The following tables present the half-maximal inhibitory concentration (IC50) values for a selection of fluorophenyl-thiazole derivatives and established anticancer drugs against various human cancer cell lines. A lower IC50 value indicates greater potency.

Table 1: In Vitro Cytotoxic Activity of Fluorophenyl-Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)
Derivative 1 (4c: a 2-(4-hydroxybenzylidene) derivative with a phenylhydrazone substitution)MCF-7 (Breast)2.57 ± 0.16[2]
HepG2 (Liver)7.26 ± 0.44[2]
Derivative 2 (4b: a 2-(4-hydroxybenzylidene) derivative with a bromo substitution)MCF-7 (Breast)31.5 ± 1.91[2]
HepG2 (Liver)51.7 ± 3.13[2]
Derivative 3 (a 4-phenylthiazole-based Ru(II) metallacycle)A549 (Lung)Low micromolar range[3]
SW480 (Colon)Low micromolar range[3]
CH1/PA-1 (Ovarian)Low micromolar range[3]
Derivative 4 (a 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivative)MCF-7 (Breast)Data available[4][5]

Table 2: In Vitro Cytotoxic Activity of Benchmark Anticancer Drugs

Drug NameMechanism of ActionBreast (MCF-7) pIC50Lung (NCI-H460) pIC50Prostate (PC-3) pIC50
Paclitaxel Microtubule Stabilizer8.107.927.89
Cisplatin DNA Cross-linking Agent5.345.605.45
Doxorubicin Topoisomerase II Inhibitor7.357.097.19
Gefitinib EGFR Kinase Inhibitor5.155.004.96
Note: pIC50 is the negative log10 of the IC50 value. A higher pIC50 value indicates greater potency. Data is illustrative and sourced from publicly available databases such as the NCI-60 screen.[6]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound and its derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cells by measuring their metabolic activity.[6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals.[6]

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a postulated signaling pathway for the anticancer effects of fluorophenyl-thiazole derivatives and a typical experimental workflow for their evaluation.

G Compound This compound Derivative Cell Cancer Cell Compound->Cell Enters BAX_BAK BAX/BAK Activation Cell->BAX_BAK Induces Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c BAX_BAK->Mitochondrion Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by thiazole derivatives.

G start Start cell_culture Cancer Cell Line Culture start->cell_culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Test Compound & Controls cell_seeding->compound_prep treatment Treat Cells and Incubate (e.g., 48-72 hours) cell_seeding->treatment compound_prep->treatment mtt_assay Perform MTT Assay treatment->mtt_assay read_plate Measure Absorbance (570 nm) mtt_assay->read_plate data_analysis Data Analysis: Calculate % Viability and IC50 read_plate->data_analysis end End data_analysis->end

Caption: General workflow for in vitro anticancer activity screening.

References

Safety Operating Guide

Proper Disposal of 4-(4-Fluorophenyl)-2-methylthiazole: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the responsible management and disposal of 4-(4-Fluorophenyl)-2-methylthiazole.

Hazard Profile and Safety Precautions

Given the absence of a specific SDS, a cautious approach is necessary. Thiazole and its derivatives are often flammable and can exhibit toxic properties.[1] The assumed hazard profile for this compound is summarized below.

Hazard CategoryAssumed Classification & DescriptionPrecautionary Statements & Actions
Physical Hazards Flammable Liquid (Assumed) : Thiazole derivatives can be flammable. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[2]Keep away from heat, sparks, open flames, and hot surfaces.[1][2] Use spark-proof tools and explosion-proof equipment.[2] Keep container tightly closed.[1][2] Take precautionary measures against static discharge.[2]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation - Assumed) : May be harmful if swallowed, inhaled, or in contact with skin.[1][3] Causes skin and serious eye irritation.[4] May cause respiratory irritation.[4]Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1] Wash skin thoroughly after handling.[1][4] Do not eat, drink, or smoke when using this product.[1][4] Wear protective gloves, protective clothing, and eye/face protection.[1][4] Use only outdoors or in a well-ventilated area.
Environmental Hazards Harmful to Aquatic Life (Assumed) : Should be assumed to be harmful to aquatic life with potential for long-lasting effects.[4]Avoid release to the environment.[4] Do not let the product enter drains or waterways.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Collection & Segregation

  • Container: Collect waste this compound in a dedicated, compatible, and leak-proof hazardous waste container.[1][5] Ensure the container is in good condition with no cracks or leaks.[5]

  • Segregation: Do not mix this waste with other incompatible waste streams.[6] Store waste containers according to their contents (e.g., flammable, corrosive) and ensure they are segregated from other incompatible wastes.[5][7]

  • Closure: Keep the waste container securely closed except when adding waste.[1][5]

Step 2: Labeling

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste".[1][5]

  • Contents: The label must include the full chemical name: "this compound" and indicate the approximate concentration and volume of the waste.[1] Chemical abbreviations or formulas are not acceptable.[5]

  • Generator Information: Complete all required generator information on the hazardous waste label as per your institution's policy.[5]

Step 3: Storage

  • Location: Store the labeled hazardous waste container in a designated and secure satellite accumulation area near the point of generation.[6][8]

  • Ventilation: The storage area should be cool, dry, and well-ventilated.[9]

  • Containment: Store containers in secondary containment to prevent spills from reaching drains.[5][7]

Step 4: Arranging for Disposal

  • Contact EHS: When the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[5]

  • Professional Disposal: The waste will be handled by a licensed waste disposal service that specializes in chemical waste.[10]

Step 5: Decontamination and Empty Containers

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads or gloves, must be collected in a sealed bag and disposed of as hazardous waste.[1]

  • Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[5][7] After triple-rinsing and air-drying, and once all hazard labels are defaced or removed, the container may be disposed of in the regular trash or recycling, in accordance with institutional policies.[5][8]

Spill and Leak Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Immediately notify personnel in the vicinity and evacuate the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated. If ventilation is poor, contact your EHS department.[1]

  • Control Ignition Sources: Extinguish all nearby sources of ignition.[1]

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[1][4] Do not use combustible materials such as paper towels to absorb the bulk of the spill.[1]

  • Cleanup: Collect all contaminated materials and place them in a sealed, properly labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[1]

  • Report: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposal A Waste Generated (this compound) B Select Compatible, Leak-Proof Container A->B C Collect Waste in Dedicated Container B->C D Keep Container Securely Closed C->D E Label Container: 'Hazardous Waste' + Full Chemical Name + Concentration D->E F Store in Designated, Ventilated Satellite Area E->F G Use Secondary Containment F->G H Container Full or Waste No Longer Generated G->H I Contact EHS for Waste Pickup Request H->I J Transfer to Licensed Hazardous Waste Vendor I->J K Document Waste Transfer J->K

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Fluorophenyl)-2-methylthiazole
Reactant of Route 2
Reactant of Route 2
4-(4-Fluorophenyl)-2-methylthiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.